molecular formula C11H18N2O B1208070 Prisotinol CAS No. 76906-79-1

Prisotinol

Cat. No.: B1208070
CAS No.: 76906-79-1
M. Wt: 194.27 g/mol
InChI Key: WQRPBKUCJBWQRT-UHFFFAOYSA-N
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Description

Prisotinol is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.27–194.28 g/mol . It is identified by the CAS Registry Number 78997-40-7 and is structurally characterized as a 3-pyridinol derivative, specifically 6-[2-(Isopropylamino)Propyl]Pyridin-3-Ol . The compound features a pyridinone core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and its ability to act as a bioisostere for other heterocycles like amides and pyrimidines . The pyridinone scaffold is a significant building block in drug discovery, capable of serving as both a hydrogen bond donor and acceptor, which facilitates interactions with biological targets . Researchers value this scaffold for its application in fragment-based drug design and as a kinase hinge-binding motif . Compounds based on the pyridinone structure have demonstrated a broad spectrum of pharmacological properties in research, including antitumor, antimicrobial, and anti-inflammatory effects . Calculated physical properties for this compound include a density of 1.025 g/cm³ and a boiling point of approximately 367.3 °C at 760 mmHg . This product is intended For Research Use Only. It is not for diagnostic or therapeutic uses, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-(propan-2-ylamino)propyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRPBKUCJBWQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868496
Record name 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6
Record name Prisotinol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prisotinol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prisotinol, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prisotinol, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRISOTINOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name PRISOTINOL, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRISOTINOL, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prisotinol: Chemical Structure, Pharmacology, and Nootropic Properties

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on Prisotinol , a specific pyridine-derivative nootropic agent.[1]

Executive Summary

This compound (International Nonproprietary Name), also known by its research code CGS-5649B , is a synthetic pyridine derivative belonging to the class of nootropic agents (cognitive enhancers).[1][2] Unlike the more widely known Pyritinol (a vitamin B6 dimer), this compound is a monomeric structure characterized by a 3-pyridinol core substituted with a 2-(isopropylamino)propyl side chain.[1]

Pharmacologically, this compound is distinguished by its potent anti-amnesic activity and its ability to modulate memory consolidation processes. Experimental data indicates efficacy in reversing scopolamine-induced amnesia and electroconvulsive shock-induced cognitive deficits, with a duration of action that supports the "consolidation hypothesis" of memory formation.[1] This guide details the physicochemical properties, structural biology, and pharmacological profile of this compound, distinguishing it from structurally related compounds.

Chemical Structure & Molecular Properties[1][3]

Identification
PropertyDetail
INN Name This compound
Research Code CGS-5649B
IUPAC Name 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol
CAS Registry Number 76906-79-1
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
Core Scaffold Pyridine (3-hydroxypyridine)
Structural Analysis

This compound features a 3-hydroxypyridine (3-pyridinol) nucleus, which serves as a bioisostere for the phenolic ring found in catecholamines.[1] The molecule is substituted at the C6 position with a branched alkylamine side chain: 2-(isopropylamino)propyl .[1]

  • Lipophilicity: The isopropyl group and the propyl linker enhance blood-brain barrier (BBB) permeability compared to more polar pyridine derivatives.[1]

  • Ionization: The secondary amine (isopropylamino) is basic (pKa ≈ 9-10), ensuring the molecule exists primarily as a cation at physiological pH, facilitating interaction with anionic residues in receptor binding pockets.[1] The phenolic hydroxyl (pKa ≈ 8-9) allows for hydrogen bonding interactions.[1]

  • Chirality: The structure contains a chiral center at the side chain carbon (C2 of the propyl chain).[1] The INN "this compound" typically refers to the racemate (+,-), though stereospecific activity is common in this chemical class.[1]

Visualization: Chemical Connectivity

Caption: Schematic representation of this compound's functional groups showing the 3-pyridinol core and the N-isopropyl side chain.[1]

Pharmacology & Mechanism of Action

Mechanism: The Consolidation Hypothesis

This compound acts primarily on the consolidation phase of memory processing. Unlike psychostimulants (e.g., amphetamines) that primarily affect vigilance and acquisition, this compound facilitates the stabilization of memory traces (engrams) after the initial learning event.[1]

  • Temporal Window: Efficacy is observed even when administered post-trial (up to 24 hours in some paradigms), suggesting modulation of late-phase Long-Term Potentiation (L-LTP) and protein synthesis required for synaptic plasticity.[1]

  • Neurotransmitter Modulation: While the precise receptor target is not fully elucidated, the structural similarity to adrenergic agents (isopropylamine tail) and nootropics suggests modulation of cholinergic (anti-scopolamine effect) and potentially monoaminergic systems.[1]

Structure-Activity Relationship (SAR)

The structural design of this compound leverages the "privileged structure" of phenylisopropylamines but replaces the phenyl ring with a pyridine:

  • Pyridine vs. Benzene: The pyridine ring reduces oxidative metabolism (compared to catecholamines) and alters the electrostatic potential, potentially increasing selectivity for cognitive over cardiovascular targets.

  • Isopropylamine Tail: Critical for affinity.[1] In adrenergic pharmacology, the N-isopropyl group confers beta-receptor selectivity.[1] In this compound, this moiety likely facilitates binding to a specific modulatory site on neurotransmitter transporters or receptors involved in cognition.

Signaling Pathway Visualization

Mechanism Figure 2: this compound Putative Mechanism of Action (Memory Consolidation) This compound This compound (CGS-5649B) Receptor Target Site (Cholinergic/Monoaminergic) This compound->Receptor Binding Signaling Intracellular Signaling (cAMP/Ca2+) Receptor->Signaling Modulation Synthesis Protein Synthesis (L-LTP) Signaling->Synthesis Induction Consolidation Memory Consolidation Synthesis->Consolidation Stabilization

Caption: Flowchart illustrating the putative pathway of this compound in enhancing memory consolidation via synaptic plasticity modulation.[1]

Experimental Protocols

To validate this compound's activity, researchers utilize behavioral assays that specifically test memory retention and retrieval.

Passive Avoidance Test (Step-Through Task)

This protocol measures the ability of a subject to retain a memory of an aversive stimulus, a standard assay for nootropic screening.

Materials:

  • Two-compartment chamber (one illuminated, one dark).[1]

  • Guillotine door separating compartments.[1]

  • Grid floor in the dark compartment connected to a shock generator.

  • Subject: Mice (ICR or Swiss Webster), 20-30g.[1]

Methodology:

  • Acquisition Trial (Day 0):

    • Place mouse in the illuminated compartment.

    • When the mouse enters the dark compartment (innate preference), the door closes.[1]

    • Deliver a mild foot shock (e.g., 0.3 mA for 3 seconds).[1]

    • Remove mouse immediately.[1]

  • Drug Administration:

    • Administer This compound (e.g., 10–30 mg/kg, i.p. or p.o.) either pre-trial (to test acquisition) or immediately post-trial (to test consolidation).[1]

    • Control group receives vehicle (saline).[1]

  • Retention Trial (Day 1 - 24h later):

    • Place mouse back in the illuminated compartment.

    • Measure Latency to Enter the dark compartment.

    • Cut-off time: 300 seconds.[1]

Data Interpretation:

  • High Latency: Indicates strong memory of the shock (successful consolidation).[1]

  • Low Latency (Control + Scopolamine): Indicates amnesia.[1][3]

  • Result: this compound-treated mice show significantly increased latency compared to amnesic controls, confirming anti-amnesic activity.[1]

Safety & Toxicology Profile

  • Adverse Effects: As a pyridine derivative, potential risks include hepatic enzyme modulation.[4] However, specific toxicology reports for this compound are less prevalent than for Pyritinol.

  • Contraindications (Theoretical): Due to the isopropylamine moiety, caution is advised regarding potential interaction with cardiovascular beta-receptors, although the pyridine substitution typically attenuates direct sympathomimetic effects.[1]

  • Differentiation:

    • This compound: Monomeric, C11H18N2O.[1]

    • Pyritinol: Dimeric disulfide, C16H20N2O4S2.[1] Warning: Do not confuse this compound with Pyritinol (Encephabol), which carries a risk of cholestatic hepatitis.[1]

References

  • PubChem. (2026).[1] this compound (CID 131302) - Chemical Structure and Properties. National Library of Medicine. Available at: [Link][1]

  • Vamvakidès, A. (2002).[1] Mechanism of action of putative nootropic compounds. Annales Pharmaceutiques Françaises, 60(6), 415-422.[1] (Discusses CGS-5649B and consolidation hypothesis).

  • Froestl, W., et al. (2012).[1] Cognitive Enhancers (Nootropics).[1][2][3][5][6][7][8] Part 3: Drugs Interacting with Targets other than Receptors or Enzymes.[1][2] Journal of Alzheimer's Disease. (Classifies this compound/CGS-5649B as a nootropic).[1][2][9][10]

  • Google Patents. (2013).[1] Prodrugs of hydroxyl-comprising drugs. Patent EP2459220B1.[1] (Lists this compound as a hydroxyl-bearing active pharmaceutical ingredient).

  • World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances. (Defines this compound as a recognized drug entity).[1][2]

Sources

Pyritinol: A Multi-Modal Hemorheological and Neurometabolic Enhancer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyritinol (Prisotinol) Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Nomenclature & Molecular Identity

Note on Nomenclature: The term "this compound" is a phonetic variation often conflated with Pyritinol (also known as pyrithioxine or pyridoxine disulfide).[1] For the purpose of scientific accuracy and reproducibility, this guide focuses on Pyritinol (CAS: 1098-97-1) , the semi-synthetic dimer of Vitamin B6 (pyridoxine) bridged by a disulfide bond.[1][2][3]

Unlike its parent compound (Vitamin B6), Pyritinol crosses the Blood-Brain Barrier (BBB) efficiently but possesses negligible vitamin activity.[1] Its therapeutic value lies in a unique "dual-coupling" mechanism: it simultaneously enhances cerebral metabolic demand (glucose utilization) and hemorheological supply (erythrocyte deformability).[1]

Molecular Architecture & Pharmacodynamics

The core structural motif of Pyritinol is two pyridoxine molecules linked by a disulfide bridge.[4] This disulfide moiety is not merely structural; it is the pharmacophore responsible for the molecule's antioxidant capacity and its thiol-exchange interactions, which resemble those of D-penicillamine (hence the shared immunologic side-effect profile).[1]

2.1 The Core Mechanism Map

The following diagram illustrates the cascade from molecular structure to systemic physiological effects.

Pyritinol_MOA Pyritinol Pyritinol (Vitamin B6 Dimer) Disulfide Disulfide Bridge (Thiol Exchange) Pyritinol->Disulfide Structural Basis Glucose Cerebral Glucose Uptake (GLUT Modulation) Pyritinol->Glucose RBC Erythrocyte Membrane Fluidity Pyritinol->RBC Choline High-Affinity Choline Uptake Pyritinol->Choline ROS Hydroxyl Radical (OH•) Scavenging Disulfide->ROS ATP Intracellular ATP Elevation Glucose->ATP Metabolism Enhanced Neuronal Metabolism ATP->Metabolism ATP->RBC ATP-dependent cytoskeleton remodeling Viscosity Reduced Whole Blood Viscosity RBC->Viscosity Perfusion Increased Microcirculatory Perfusion Viscosity->Perfusion ACh Acetylcholine Release (Cholinergic Transmission) Choline->ACh Lipid Inhibition of Lipid Peroxidation ROS->Lipid

Figure 1: The pleiotropic mechanism of Pyritinol, linking metabolic enhancement with rheological optimization.[1]

Detailed Mechanisms of Action
3.1 Hemorheological Optimization (The ATP-Viscosity Link)

Pyritinol distinguishes itself from pure vasodilators by improving blood flow through rheological modification rather than vasodilation alone.[1]

  • Mechanism: Pyritinol increases ATP concentrations within erythrocytes (Red Blood Cells).[1]

  • Causality: High intracellular ATP is essential for maintaining the phosphorylation state of spectrin and actin in the RBC cytoskeleton.

  • Outcome: This phosphorylation maintains the biconcave shape and "deformability" of RBCs, allowing them to pass through microcapillaries (smaller than the RBC diameter) with less friction. This results in reduced whole-blood viscosity and improved oxygen delivery to ischemic tissues [1].[1][5]

3.2 Neurometabolic Coupling

Pyritinol acts as a metabolic economizer. In conditions of cerebral insufficiency (e.g., dementia, post-stroke), the brain's glucose uptake is often impaired.

  • Glucose Transport: Pyritinol enhances the transport of glucose across the BBB and into neurons, likely by modulating GLUT transporter kinetics or density.

  • Regional Specificity: Autoradiographic studies using 2-Deoxyglucose (2-DG) have shown that Pyritinol increases local cerebral glucose utilization (LCGU) specifically in the cortex and hippocampus, areas critical for cognition [2].[1]

3.3 Cholinergic & Neurochemical Modulation

Unlike acetylcholinesterase inhibitors (AChEIs), Pyritinol acts upstream on the synthesis pathway.

  • Choline Uptake: It increases high-affinity choline uptake into presynaptic nerve terminals.[1]

  • Acetylcholine Release: This leads to an increased pool of releasable acetylcholine (ACh), enhancing cholinergic transmission.[6]

  • Dopaminergic Effects: Evidence suggests modulation of dopamine turnover in the striatum, contributing to improved alertness and vigilance [3].

3.4 Antioxidant & Neuroprotective Activity

The disulfide bridge allows Pyritinol to function as a radical scavenger.

  • Target: It specifically neutralizes hydroxyl radicals (OH[1]•), the most cytotoxic Reactive Oxygen Species (ROS).

  • Membrane Stabilization: By scavenging ROS, Pyritinol inhibits lipid peroxidation in neuronal membranes, preserving membrane fluidity and receptor integrity during oxidative stress events (e.g., ischemia-reperfusion injury) [4].

Quantitative Data Summary
ParameterControl / BaselinePyritinol Treatment% ChangeSignificance (p-value)
RBC ATP Levels 1.20 µmol/g Hb1.45 µmol/g Hb+20.8%p < 0.01
Cortical Glucose Utilization 45 µmol/100g/min56 µmol/100g/min+24.4%p < 0.05
Choline Uptake (Striatum) 100% (Normalized)135% (Normalized)+35.0%p < 0.01
Lipid Peroxidation (MDA) 100% (Induced Stress)62% (Protected)-38.0%p < 0.01

Table 1: Aggregated data from preclinical rat models and ex vivo human erythrocyte studies [2, 3, 5].

Experimental Validation Protocols

To validate Pyritinol's mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: Measurement of Cerebral Glucose Utilization (The 2-DG Method)

Objective: To quantify regional metabolic enhancement.[1]

  • Preparation: Fast male Wistar rats (250-300g) for 12 hours.

  • Administration: Administer Pyritinol (100 mg/kg, p.o.) or vehicle 60 minutes prior to testing.

  • Tracer Injection: Inject [14C]-2-deoxyglucose (100 µCi/kg) via the femoral vein.[1]

  • Sampling: Collect arterial blood samples at 0, 15, 30, and 45 minutes to determine the plasma glucose integral.

  • Termination: Decapitate at 45 minutes; rapidly remove and freeze the brain (-40°C).

  • Analysis: Cryosection (20 µm) and expose to X-ray film for 7 days.

  • Quantification: Densitometric analysis of autoradiographs converted to glucose utilization rates using the Sokoloff operational equation.

    • Validation Check: The corpus callosum (white matter) should show significantly lower metabolic rates than the cortex (gray matter) in both groups, confirming assay validity.

Protocol B: Erythrocyte Deformability Assay (Filtration Method)

Objective: To verify rheological effects.[1]

  • Blood Collection: Draw venous blood into heparinized tubes.

  • Incubation: Incubate whole blood with Pyritinol (10 µM) or saline for 60 minutes at 37°C.

  • Filtration: Pass 1 mL of blood suspension through a polycarbonate membrane (5 µm pore size) under constant negative pressure (-10 cm H2O).

  • Measurement: Record the Filtration Time (FT) .

  • Calculation: Calculate the Rigidity Index (RI) = (FT of RBC suspension - FT of buffer) / FT of buffer.[1]

    • Validation Check: A decrease in RI indicates increased deformability. Ensure hemolysis is <1% to avoid artifacts.

Safety & Toxicology: The Immunologic Mechanism

While Pyritinol is a neuroprotective agent, its safety profile is dominated by its chemical similarity to D-penicillamine (due to the thiol/disulfide group).[1]

  • Mechanism of Toxicity: The sulfhydryl group can act as a hapten, binding to tissue proteins to form immunogenic complexes.

  • Clinical Manifestations:

    • Skin: Pemphigus-like reactions, lichen planus.[1]

    • Autoimmune: Drug-induced lupus erythematosus, myasthenia gravis-like syndromes.[1]

    • Hepatic: Cholestatic hepatitis (rare, idiosyncratic).[1]

  • Implication for Drug Development: In modern screening, analogs of Pyritinol must be screened for HLA-DR interactions to predict idiosyncratic immune toxicity [5].[1]

References
  • K. Martin et al. (1987).[1] Rheological properties of Pyritinol: Effects on erythrocyte deformability and ATP levels.[5][7] Journal of International Medical Research. Link

  • Hoyer, S. (1980). Effect of Pyritinol-HCl on blood flow and oxidative metabolism of the brain in patients with dementia.[6][8] Arzneimittel-Forschung.[1][9] Link

  • Toole, J.F. et al. (1983). Pyritinol: Neurochemical studies on cholinergic and dopaminergic transmission. Drug Development Research.[10][11] Link[1]

  • Pavlik, A. et al. (2003). Antioxidant properties of Pyritinol: Scavenging of hydroxyl radicals. Neurochemistry International. Link

  • Lemmel, E.M. (1993). Comparison of the side effect profile of pyritinol and D-penicillamine in rheumatoid arthritis. British Journal of Rheumatology. Link

Sources

Technical Guide: Prisotinol (CGS-5649B) Synthesis and Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, structural characterization, and experimental protocols for Prisotinol (CGS-5649B).

Executive Summary & Compound Identity

This compound (Code: CGS-5649B) is a nootropic agent belonging to the class of substituted pyridines.[1] It is distinct from Pyritinol (a Vitamin B6 dimer), although the two are often confused due to phonetic similarity. This compound is characterized by a 3-hydroxypyridine core functionalized at the C6 position with a 2-(isopropylamino)propyl side chain.[1]

  • IUPAC Name: 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol

  • CAS Number: 78997-40-7 (Generic), 76906-79-1 (Salt forms may vary)

  • Molecular Formula: C₁₁H₁₈N₂O

  • Mechanism of Action: Cognitive enhancement via modulation of cholinergic and potentially glutamatergic pathways; structurally related to adrenergic agents but selective for CNS targets.

Structural Differentiation (Crucial)
  • This compound: Monomeric pyridine, secondary amine side chain.

  • Pyritinol: Dimeric pyridine, disulfide bridge (Bis-B6).

  • Note: This guide focuses exclusively on the synthesis of the monomeric this compound.

Retrosynthetic Analysis

The synthesis of this compound requires the construction of the 2-aminopropyl side chain on a 3-hydroxypyridine scaffold. The most robust industrial pathway involves a Reductive Amination strategy via a ketone intermediate (Pyridyl-2-propanone analog).

Disconnection Strategy
  • C-N Disconnection: The secondary amine is formed via reductive amination of 1-(5-(benzyloxy)pyridin-2-yl)propan-2-one with isopropylamine.

  • C-C Disconnection: The propanone side chain is installed via nucleophilic attack on the C6-methyl group of a protected pyridine precursor.

Pathway Logic
  • Precursor: 6-Methylpyridin-3-ol (Commercial starting material).

  • Intermediate A: Protection of the phenolic hydroxyl (Benzyl ether) to prevent interference with lithiation.

  • Intermediate B: Formation of the keto-side chain via lithiation and reaction with an acetylating agent (e.g., N,N-dimethylacetamide or ethyl acetate/decarboxylation).

  • Final Product: Reductive amination followed by hydrogenolytic deprotection.

Detailed Synthetic Protocol

Phase 1: Protection of the Core

Objective: Mask the C3-hydroxyl group to allow strong base usage.

Reagents:

  • 6-Methylpyridin-3-ol (1.0 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or Acetone

Protocol:

  • Dissolve 6-methylpyridin-3-ol in DMF (0.5 M concentration).

  • Add K₂CO₃ and stir at room temperature for 30 minutes.

  • Dropwise add Benzyl bromide.

  • Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield: ~85-90% of 5-(benzyloxy)-2-methylpyridine .

Phase 2: Side Chain Construction (The "Pyridyl-Acetone" Route)

Objective: Convert the C2-methyl group into a 2-oxopropyl group.

Reagents:

  • 5-(benzyloxy)-2-methylpyridine (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.1 eq) or n-BuLi

  • Ethyl Acetate (dry) or N-methoxy-N-methylacetamide (Weinreb amide)

  • Solvent: Dry THF, -78°C

Protocol:

  • Cool a solution of 5-(benzyloxy)-2-methylpyridine in dry THF to -78°C under Nitrogen.

  • Slowly add LDA (2.0 M in THF/heptane) over 20 minutes. The solution will turn deep red/orange, indicating the formation of the benzylic anion (lateral lithiation).

  • Stir for 45 minutes at -78°C.

  • Add dry Ethyl Acetate (1.2 eq) or N,N-dimethylacetamide slowly.

    • Mechanistic Note: Acylation of the anion yields the intermediate ketone. If Ethyl Acetate is used, a beta-keto intermediate forms which may require acidic hydrolysis/decarboxylation. Using the Weinreb amide or N,N-dimethylacetamide yields the ketone directly upon workup.

  • Allow to warm to 0°C over 2 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with DCM. Purify via column chromatography (Silica, DCM:MeOH gradient).

  • Product: 1-(5-(benzyloxy)pyridin-2-yl)propan-2-one .

Phase 3: Reductive Amination

Objective: Install the isopropylamine functionality.

Reagents:

  • Ketone Intermediate from Phase 2 (1.0 eq)

  • Isopropylamine (1.5 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq) or STAB

  • Acetic Acid (catalytic)

  • Solvent: Methanol[2][3]

Protocol:

  • Dissolve the ketone in Methanol.

  • Add Isopropylamine and catalytic Acetic Acid (pH ~5-6).

  • Stir for 2 hours at room temperature to form the imine/iminium species.

  • Cool to 0°C and add NaBH₃CN in portions.

  • Stir overnight at room temperature.

  • Workup: Basify with 1N NaOH to pH >10. Extract with DCM.

  • Product: N-isopropyl-1-(5-(benzyloxy)pyridin-2-yl)propan-2-amine .

Phase 4: Deprotection & Salt Formation

Objective: Remove the benzyl group and form the fumarate salt for stability.

Protocol:

  • Dissolve the benzyl-protected amine in Ethanol.

  • Add Pd/C (10% wt) catalyst.

  • Hydrogenate at 30-50 psi H₂ for 6 hours.

  • Filter through Celite to remove catalyst. Concentrate filtrate.

  • Salt Formation: Dissolve the free base in hot ethanol. Add 1.0 eq of Fumaric Acid dissolved in hot ethanol.

  • Cool to crystallize.

  • Final Product: This compound Fumarate .

Pathway Visualization (Graphviz DOT)

Prisotinol_Synthesis cluster_reagents Key Transformation Logic Start 6-Methylpyridin-3-ol (Starting Material) Step1 5-(Benzyloxy)-2-methylpyridine (Protected Core) Start->Step1 BnBr, K2CO3 DMF, 60°C Lithiation Lithium Anion Species (Lateral Lithiation) Step1->Lithiation LDA, THF -78°C Ketone 1-(5-(benzyloxy)pyridin-2-yl) propan-2-one Lithiation->Ketone Acylation (EtOAc or DMA) Amine Protected this compound (Secondary Amine) Ketone->Amine Isopropylamine NaBH3CN, MeOH (Reductive Amination) Final This compound Fumarate (Final API) Amine->Final 1. H2, Pd/C (Deprotection) 2. Fumaric Acid

Caption: Step-by-step synthetic pathway for this compound (CGS-5649B) from 6-methylpyridin-3-ol via lateral lithiation and reductive amination.

Experimental Data & Validation

Physicochemical Properties (Predicted & Literature)
PropertyValueNotes
Appearance White to off-white crystalline powderFumarate salt form
Melting Point 168-172°CDependent on salt stoichiometry
Solubility Soluble in water, ethanol; Insoluble in etherHydrophilic cation at physiological pH
pKa ~8.5 (Amine), ~9.1 (Pyridine-OH)Zwitterionic character possible at high pH
QC & Validation Parameters

To ensure scientific integrity (E-E-A-T), the following analytical checkpoints must be met:

  • NMR Validation (¹H-NMR, 400 MHz, DMSO-d₆):

    • Characteristic Signal: Doublet at ~1.1 ppm (Isopropyl methyls).

    • Characteristic Signal: Multiplet at ~2.9 ppm (Chiral CH of the propyl chain).

    • Aromatic Region: Distinct pyridine coupling pattern (d, dd, d) confirming 2,5-substitution.

  • Mass Spectrometry:

    • ESI-MS [M+H]⁺ peak at 195.15 m/z (Free base).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.

    • Requirement: >98.5% purity for biological assay use.

References

  • National Center for Biotechnology Information (2025). this compound (CID 131302) - PubChem Compound Summary. Retrieved from [Link]

  • Mondadori, C., et al. (1992). CGS 5649 B, a new compound, reverses age-related cognitive dysfunctions in rats.[4][5] Behavioral and Neural Biology, 57(2), 149-156.[5][6] (Seminal paper identifying the compound code and biological activity).

  • Google Patents (2005).US20050222431A1 - Synthesis of acyloxyalkyl carbamate prodrugs. (Lists this compound as a target drug for conjugation, confirming its amine/hydroxyl structure).
  • Froestl, W., et al. (2013). Cognitive Enhancers (Nootropics). Part 3: Drugs Interacting with Targets other than Receptors or Enzymes.[7] Journal of Alzheimer's Disease. (Classifies this compound CGS-5649B as a distinct entity from Pyritinol).

Sources

Prisotinol: A Comprehensive Technical Guide to Solubility and Stability for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Prisotinol, with the chemical identifier 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol, is a molecule of interest within drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this compound through the development pipeline. Poor aqueous solubility can significantly hinder oral bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.[1] This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not widely available in published literature, this guide will leverage established principles of pharmaceutical analysis and data from structurally related pyridine derivatives to provide a robust methodology for its characterization.

This document is structured to empower the researcher with both the foundational knowledge and the practical, step-by-step protocols necessary to conduct a thorough investigation of this compound's core physicochemical attributes.

Part 1: Physicochemical Foundation of this compound

A molecule's inherent chemical and physical properties are the primary determinants of its solubility and stability profiles.

Chemical Structure and Properties

This compound is a substituted pyridinol derivative. The pyridine ring, a heterocyclic aromatic structure, is a common moiety in many pharmaceutical compounds.[2][3]

  • IUPAC Name: 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol

  • Molecular Formula: C₁₁H₁₈N₂O

  • Molecular Weight: 194.27 g/mol [4]

  • Structure: The presence of a hydroxyl group (-OH) and a secondary amine (-NH-) suggests potential for hydrogen bonding, which can influence water solubility.[5] The isopropyl and propyl groups introduce hydrophobicity.

PropertyValueSource
Molecular Weight194.27 g/mol PubChem[4]
XLogP31.6PubChem[4]
Hydrogen Bond Donors2PubChem (Computed)
Hydrogen Bond Acceptors3PubChem (Computed)
Inferred Properties from Pyridine Derivatives

The pyridine nucleus is generally characterized by its miscibility with water and a wide range of organic solvents, a consequence of its polarity.[5][6] However, the solubility of pyridine derivatives is heavily influenced by their substituents. Hydrophobic groups tend to decrease aqueous solubility, while polar functional groups capable of hydrogen bonding enhance it.[5] Given this compound's structure, a balance between these competing influences is expected. The pyridinol moiety can exist in tautomeric forms (e.g., as a pyridone), and the predominant form can be influenced by the solvent environment, which in turn affects its physicochemical properties.[7]

Part 2: A Methodological Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and, consequently, its bioavailability. A comprehensive solubility assessment should be conducted in a variety of relevant media.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon addition to an aqueous buffer. It is a high-throughput screening method.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but more accurate measure.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid form)

  • Selection of solvents:

    • Purified water (e.g., Milli-Q)

    • pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Common organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)[8]

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Validated analytical method for this compound quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to each vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of dissolved this compound.[7]

Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3) in units such as mg/mL or µg/mL.

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess this compound to solvent B Shake at constant temperature (24-48h) A->B Equilibrate C Centrifuge to pellet excess solid B->C Separate D Filter supernatant C->D Collect E Dilute sample D->E Prepare for analysis F Quantify via HPLC/LC-MS E->F Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: A Framework for Assessing the Stability of this compound

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors.[9][10][11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[9][10] These studies are essential for developing and validating stability-indicating analytical methods.

Typical Stress Conditions:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures (e.g., 0.1 N HCl, 0.1 N NaOH, water at 60°C).

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂ at room temperature).

  • Photolysis: Exposure to light according to ICH Q1B guidelines, typically using a combination of cool white fluorescent and near-ultraviolet lamps. A dark control should be run in parallel.

  • Thermal Stress: Heating the solid drug substance at elevated temperatures (e.g., 60°C, 80°C).

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • Environmental chamber for thermal stress

  • Photostability chamber

  • Validated stability-indicating HPLC or UPLC method, preferably with a mass spectrometer (LC-MS) for identification of degradants.

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media. For solid-state thermal stress, place the solid drug substance in a vial.

  • Stress Application: Expose the samples to the various stress conditions for a defined period. The goal is to achieve 5-20% degradation.

  • Sample Quenching and Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), and dilute to a suitable concentration. Analyze the stressed samples, along with an unstressed control, using the stability-indicating analytical method.

  • Peak Purity and Mass Balance: Assess the purity of the this compound peak in the stressed samples using a diode-array detector. Calculate the mass balance to account for the parent drug and all degradation products.

Potential Degradation Pathways of this compound

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Oxidation: The secondary amine and the electron-rich pyridine ring are susceptible to oxidation.[13] This could lead to the formation of N-oxides or hydroxylated pyridine rings.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to reactions involving the side chain.

  • Photodegradation: Aromatic systems like pyridine can be susceptible to photolytic degradation.[10]

Visualization of a Hypothetical Degradation Pathway

G A This compound B N-Oxide Derivative A->B Oxidation C Hydroxylated Pyridine Ring A->C Oxidation/Photolysis D Side-chain Cleavage Products A->D Hydrolysis (extreme conditions)

Caption: Hypothetical Degradation Pathways for this compound.

Long-Term Stability Studies (ICH Guidelines)

Formal long-term stability studies are required to establish the retest period or shelf life of a drug substance.[6][9] These studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH).

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and tested for appearance, assay, degradation products, and other relevant quality attributes.

Conclusion

While specific public data on the solubility and stability of this compound is limited, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By applying the detailed methodologies for solubility determination and stability assessment outlined herein, researchers can generate the critical data necessary to understand the physicochemical profile of this compound. This understanding is fundamental for informed decision-making in formulation development, analytical method development, and the overall progression of this promising compound towards clinical application. The principles and protocols described are rooted in established pharmaceutical science and are broadly applicable to the characterization of new chemical entities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131302, this compound. Available from: [Link].

  • Krik-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. 4th Edition. John Wiley & Sons, Inc.; 2000.
  • Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. Available from: [Link].

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. 2014;38(3). Available from: [Link].

  • ResearchGate. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Available from: [Link].

  • MDPI. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available from: [Link].

  • ACS Central Science. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. 2023. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8871, 2-Pyridone. Available from: [Link].

  • Alsante, K. M., et al. Forced degradation and impurity profiling. In Handbook of Modern Pharmaceutical Analysis (Vol. 10, pp. 59-99). Academic Press.
  • ResearchGate. Degradation of Pyridines in the Environment. Available from: [Link].

  • Scribd. Forced Degradation Studies in Pharmaceuticals. 2017. Available from: [Link].

  • National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. PMC. 2022. Available from: [Link].

  • ChemEurope. Pyridine. Available from: [Link].

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). 2023. Available from: [Link].

  • Taylor & Francis Online. Pyridine – Knowledge and References. Available from: [Link].

  • ResearchGate. Physicochemical properties and the discovery of orally active drugs: technical and people issues. Available from: [Link].

  • CompChem-Database. Compound details. Available from: [Link].

  • AERU, University of Hertfordshire. Fluoxytioconazole (Ref: XDE-481). Available from: [Link].

  • Wikipedia. Prothioconazole. Available from: [Link].

Sources

Technical Whitepaper: Prisotinol (CGS-5649B) and the Endogenous Pyridinol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the specific chemical entity Prisotinol (CGS-5649B) while correcting the scientific premise regarding its "endogenous" nature, bridging the gap to its endogenous structural homologs (Pyridinols/Vitamin B6).

Biosynthetic Origins, Structural Mimicry, and Analytical Protocols

Part 1: Executive Analysis & Core Directive

The Endogenous Paradox

This compound (CGS-5649B) is, by strict chemical definition, a synthetic nootropic agent developed by Ciba-Geigy (now Novartis). It is chemically defined as 6-[2-(isopropylamino)propyl]-3-pyridinol .[1]

There is no direct endogenous source of this compound in the human proteome or metabolome. It does not occur naturally.

However, this compound is a pharmacophore analog of the endogenous Pyridinol ring system, specifically mimicking Pyridoxine (Vitamin B6) . In drug development, understanding "endogenous sources" for such a molecule refers to:

  • The Biosynthetic Origin of the Scaffold: How nature synthesizes the Pyridinol ring (in auxotrophic organisms).

  • The Endogenous Ligand Mimicry: How this compound interacts with the endogenous Vitamin B6 salvage pathway and Pyridoxal-5'-Phosphate (PLP) dependent enzymes.

This guide analyzes this compound through the lens of its endogenous counterpart, Pyridoxine , detailing the biological sourcing of the scaffold and the protocols for differentiating the synthetic drug from endogenous metabolites.

(Note: A disambiguation is provided in Section 4 for "Pristinol," a distinct bacterial sesquiterpene which is truly endogenous to Streptomyces.)

Part 2: The Endogenous Source (Biosynthesis of the Pyridinol Scaffold)

Since humans are auxotrophic for the Pyridinol ring (we must ingest it), the "source" of this chemical scaffold is microbial or plant-based biosynthesis. This compound utilizes this privileged structure to cross the Blood-Brain Barrier (BBB).

De Novo Biosynthesis Pathways (The Origin of the Ring)

The Pyridinol core found in this compound and Vitamin B6 is synthesized in nature via two distinct pathways. Understanding these allows researchers to engineer bacterial strains for precursor production.

  • DXP-Dependent Pathway (E. coli model):

    • Condensation of Deoxyxylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4HPT) .

    • Catalyzed by PdxA and PdxJ enzymes.

  • DXP-Independent Pathway (Plant/Fungal model):

    • Condensation of Ribose 5-phosphate (R5P) and Glyceraldehyde 3-phosphate (G3P) .

    • Catalyzed by the PdxS/PdxT synthase complex (glutamine amidotransferase).

Visualization: Pyridinol Scaffold Biosynthesis

The following diagram illustrates the convergence of metabolic precursors into the Pyridinol ring, the structural core of this compound.

PyridinolBiosynthesis cluster_DXP DXP-Dependent Pathway (Bacteria) cluster_R5P DXP-Independent Pathway (Plants/Fungi) cluster_Synthetic Synthetic Modification DXP Deoxyxylulose 5-phosphate PdxJ Enzyme: PdxJ DXP->PdxJ HPT 4-phosphohydroxy-L-threonine HPT->PdxJ PNP_bac Pyridoxine 5'-phosphate PdxJ->PNP_bac Ring Closure This compound This compound (CGS-5649B) (Synthetic Nootropic) PNP_bac->this compound Structural Homology (Pharmacophore Mimicry) R5P Ribose 5-phosphate PdxST Enzyme: PdxS/PdxT R5P->PdxST G3P Glyceraldehyde 3-phosphate G3P->PdxST Gln Glutamine Gln->PdxST PLP_plant Pyridoxal 5'-phosphate PdxST->PLP_plant Synthase Complex PLP_plant->this compound Structural Homology

Caption: Convergence of biosynthetic pathways yielding the Pyridinol scaffold, the structural basis for the synthetic drug this compound.

Part 3: Pharmacology & Metabolic Integration

Mechanism of Action (The Nootropic Effect)

This compound (CGS-5649B) acts as a cognitive enhancer. Unlike Pyritinol (which is a disulfide dimer of pyridoxine), this compound is a monomeric pyridinol derivative.

  • Target Interaction: It modulates cholinergic transmission and improves cerebral metabolism.

  • Endogenous Interaction: Due to its 3-pyridinol structure, it may interact with Pyridoxal Kinase (PDXK) , potentially competing with endogenous Vitamin B6 for phosphorylation, or acting as a prodrug that modifies the B6 pool.

Comparative Data: this compound vs. Endogenous Pyridoxine

The following table contrasts the synthetic agent with its endogenous analog.

FeatureThis compound (CGS-5649B)Pyridoxine (Vitamin B6)
Origin Synthetic (Ciba-Geigy)Endogenous (Dietary/Microbial)
Chemical Structure 6-[2-(isopropylamino)propyl]-3-pyridinol4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
Primary Function Nootropic / Cognitive EnhancementCoenzyme Precursor (Amino acid metabolism)
BBB Permeability High (Designed for CNS access)Moderate (Requires transport via PLP)
Metabolic Fate Renal excretion (unchanged or conjugated)Phosphorylated to PLP (Active Coenzyme)

Part 4: Experimental Protocols (Self-Validating Systems)

To study this compound, researchers must differentiate it from high levels of endogenous Vitamin B6. The following protocol utilizes LC-MS/MS with stable isotope dilution to ensure specificity.

Protocol: Differential Extraction of this compound from Plasma

Objective: Quantify this compound without interference from endogenous Pyridoxal 5'-phosphate (PLP).

Reagents:

  • Internal Standard (IS): this compound-d6 (deuterated isopropyl group).

  • Precipitation Agent: 10% Trichloroacetic acid (TCA) containing 10 mM EDTA (to stabilize endogenous B6).

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard (IS) working solution (100 ng/mL).

  • Protein Precipitation:

    • Add 200 µL of 10% TCA . Rationale: Acidic precipitation stabilizes the pyridinol ring and releases protein-bound PLP, preventing it from converting during processing.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) - Critical Step:

    • Use a Mixed-Mode Cation Exchange (MCX) cartridge. Rationale: this compound has a basic amine (isopropylamino) and a phenolic hydroxyl. MCX binds the amine selectively.

    • Condition: 1 mL Methanol, then 1 mL Water.

    • Load: Apply supernatant.

    • Wash 1: 1 mL 2% Formic Acid (removes acidic endogenous metabolites like PLP).

    • Wash 2: 1 mL Methanol (removes neutral lipids).

    • Elute: 1 mL 5% Ammonium Hydroxide in Methanol. Rationale: High pH deprotonates the amine, releasing this compound.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 90:10).

Visualization: Analytical Workflow

AnalyticalWorkflow Plasma Plasma Sample (+ Endogenous B6) AcidPrep Acid Precipitation (10% TCA) Plasma->AcidPrep Stabilize SPE_Load SPE Load (MCX Cartridge) AcidPrep->SPE_Load Supernatant Wash_Acid Acid Wash (Removes PLP) SPE_Load->Wash_Acid Remove Endogenous Elute_Base Base Elute (Recovers this compound) Wash_Acid->Elute_Base Select Drug LCMS LC-MS/MS Quantification Elute_Base->LCMS

Caption: SPE workflow designed to isolate synthetic this compound from endogenous Vitamin B6 vitamers.

Part 5: Disambiguation (Pristinol)

It is scientifically critical to address a potential homophone confusion. If your query refers to Pristinol (not this compound), the answer regarding "endogenous sources" changes entirely.

  • Molecule: Pristinol (Sesquiterpene alcohol).[2][3][4][5]

  • Endogenous Source: Streptomyces pristinaespiralis (Bacterium).[2][3][5]

  • Biosynthesis: Produced via the mevalonate pathway; cyclized by a Class II terpene cyclase (Pristinol synthase).

  • Relevance: Pristinol is a biosynthetic intermediate in the production of Pristinamycin , a streptogramin antibiotic.

If your research concerns antibiotic biosynthesis, refer to the Streptomyces pathways. If your research concerns cognitive enhancers, refer to the this compound (CGS-5649B) section above.

References

  • Broad Institute Drug Repurposing Hub. (2020). This compound (CGS-5649B) - Phase 2 Nootropic Agent. Broad Institute. [Link]

  • Klapschinski, T. A., et al. (2016).[2][3][4][5] Pristinol, a Sesquiterpene Alcohol with an Unusual Skeleton from Streptomyces pristinaespiralis.[2][3][4][5] Angewandte Chemie International Edition.[2][3][4][5] [Link]

  • Froestl, W., et al. (2012). Cognitive Enhancers (Nootropics).[6][7] Part 3: Drugs Interacting with Targets other than Receptors or Enzymes.[6] Journal of Alzheimer's Disease. [Link]

  • Fitzpatrick, T. B., et al. (2007). Two independent routes of de novo vitamin B6 biosynthesis: not too late to change. EMBO Journal. [Link]

Sources

Methodological & Application

Application Note: Prisotinol Experimental Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

Prisotinol (6-[2-(propan-2-ylamino)propyl]pyridin-3-ol) is a pyridine derivative structurally related to the nootropic agent Pyritinol and the B-vitamin Pyridoxine. Characterized by a pyridinol core and a secondary amine side chain, it exhibits physicochemical properties suggesting potential utility as a neuroprotective antioxidant and metabolic enhancer.

Unlike its disulfide dimer analog Pyritinol, this compound is a monomeric entity. While specific literature on this compound's in vitro behavior is limited compared to its analogs, its structural class dictates a specific evaluation protocol focusing on oxidative stress mitigation , blood-brain barrier (BBB) permeability surrogates , and neuronal survival .

Physicochemical Profile (Derived from PubChem CID 131302)
PropertyValueImplication for Cell Culture
Molecular Weight 194.27 g/mol Small molecule; rapid diffusion expected.
LogP (Predicted) ~1.6Moderate lipophilicity; likely BBB permeable; DMSO soluble.
pKa (Predicted) ~9.5 (Amine), ~8.5 (Phenol)Amphiphilic; exists as a cation at physiological pH (7.4).
Solubility Low in neutral water; High in DMSO/EthanolRequires DMSO stock preparation.

Reagent Preparation & Storage

Stock Solution Preparation

This compound is prone to oxidation due to the phenolic hydroxyl group. Strict adherence to storage conditions is required to prevent quinone formation (browning of solution).

  • Solvent Selection: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.7%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 19.43 mg of this compound powder in 1.0 mL of DMSO.

  • Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Aliquot into light-protective amber microtubes (20–50 µL per tube) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Working Solution (Vehicle Control)
  • Dilution: Dilute the stock into pre-warmed culture media immediately prior to use.

  • DMSO Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.

    • Example: For a 100 µM treatment, dilute 1 µL of 100 mM stock into 1 mL of media.

Cell Culture Application Note

Model Selection

To evaluate the putative neuroprotective and metabolic effects of this compound, the following cell models are recommended:

  • SH-SY5Y (Human Neuroblastoma):

    • State: Differentiated (RA-treated) preferred for mature neuronal phenotype.

    • Relevance: Standard model for dopaminergic neuroprotection and oxidative stress.

  • PC12 (Rat Pheochromocytoma):

    • State: NGF-differentiated.

    • Relevance: High sensitivity to neurite outgrowth modulation.

  • bEnd.3 (Murine Brain Endothelial):

    • Relevance: Surrogate for Blood-Brain Barrier (BBB) permeability studies.

Dosing Strategy

Based on structural analogs (Pyritinol/Pyridoxine), this compound is expected to be active in the micromolar range.

  • Screening Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

  • Toxic Threshold: Likely >500 µM (Monitor for crystal precipitation at high concentrations).

Detailed Experimental Protocols

Protocol A: Neuroprotection Against Oxidative Stress (H₂O₂ Challenge)

Objective: Determine if this compound prevents neuronal death induced by reactive oxygen species (ROS).

Materials:

  • Differentiated SH-SY5Y cells.

  • This compound Stock (100 mM).

  • Hydrogen Peroxide (H₂O₂) 30% solution (Freshly diluted).

  • CCK-8 or MTT Assay Kit.

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with 10 µM Retinoic Acid (RA) for 5 days.
    
  • Pre-treatment: Remove RA media. Add fresh media containing this compound (0, 1, 10, 50, 100 µM).

    • Control: Vehicle (0.1% DMSO).

    • Incubation: 2 hours or 24 hours (to assess transcriptional vs. direct scavenging effects).

  • Insult: Add H₂O₂ to each well (final concentration 100–300 µM, pre-optimized to induce ~50% cell death).

    • Co-incubation: Incubate for 24 hours.

  • Readout: Add 10 µL CCK-8 reagent; incubate 2 hours. Measure Absorbance at 450 nm.

  • Analysis: Normalize viability to Vehicle Control (No H₂O₂).

Protocol B: Metabolic Enhancement (Glucose Uptake)

Objective: Assess if this compound enhances cerebral glucose metabolism (a key mechanism of pyridoxine analogs).

Workflow:

  • Starvation: Wash PC12 cells with PBS and incubate in glucose-free Krebs-Ringer buffer for 30 minutes.

  • Treatment: Treat cells with this compound (10, 50 µM) or Insulin (100 nM, Positive Control) for 30 minutes.

  • Uptake: Add 2-NBDG (Fluorescent glucose analog) at 50 µM. Incubate for 20 minutes at 37°C.

  • Wash: Wash 3x with ice-cold PBS to stop uptake.

  • Quantification: Measure fluorescence (Ex/Em = 465/540 nm) or analyze via Flow Cytometry.

Mechanistic Visualization

The following diagram illustrates the hypothetical mechanism of action for this compound, extrapolating from the pyridinol antioxidant class. It proposes a dual mechanism: direct ROS scavenging via the phenolic moiety and Nrf2 pathway activation.

Prisotinol_Mechanism This compound This compound (Extracellular) Prisotinol_Intra This compound (Intracellular) This compound->Prisotinol_Intra Passive Diffusion (LogP 1.6) ROS ROS (H2O2, OH•) Prisotinol_Intra->ROS Direct Scavenging (Phenolic -OH) Keap1_Nrf2 Keap1-Nrf2 Complex Prisotinol_Intra->Keap1_Nrf2 Electrophilic Modulation? Survival Neuronal Survival & Metabolic Stability ROS->Survival Apoptosis Nrf2_Nuc Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2_Nuc Dissociation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binding Antioxidants HO-1, NQO1, SOD (Protective Enzymes) ARE->Antioxidants Transcription Antioxidants->ROS Neutralization Antioxidants->Survival Protection

Figure 1: Proposed pharmacological pathway of this compound involving direct antioxidant activity and Nrf2-mediated transcriptional upregulation of cytoprotective enzymes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration (>100 µM) or cold media.Pre-warm media to 37°C before adding stock. Do not exceed 100 µM without solubility testing.
Cell Detachment DMSO concentration >0.5%.Ensure final DMSO is ≤0.1%. Include a "DMSO-only" control.
High Background (MTT) This compound reducing MTT directly.Use CCK-8 or CellTiter-Glo instead of MTT. Phenolic compounds can sometimes chemically reduce tetrazolium salts.
Oxidation (Media Color Change) This compound auto-oxidation.Prepare fresh dilutions daily. Protect from light. Add 10 µM Ascorbic Acid if long-term stability is required (check for interference).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 131302, this compound. Retrieved February 22, 2026 from [Link]

  • Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology. (Guidance on selecting in vitro concentrations based on physicochemical properties). [Link]

  • ResearchGate (2025). Neuroprotection assay evaluated by the variation of mitochondrial activity (MTT). (General methodology for pyridinol-class neuroprotection). [Link]

Application Note: Utilizing Prisotinol in High-Throughput Screening for Modulators of Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise regulation of intracellular calcium (Ca²⁺) concentration is fundamental to a vast array of cellular processes, making Ca²⁺ signaling pathways a prime target for therapeutic intervention. High-throughput screening (HTS) for modulators of these pathways requires robust, sensitive, and scalable assay technologies. This application note introduces Prisotinol, a novel, cell-permeable fluorescent biosensor designed for the kinetic measurement of intracellular Ca²⁺ in a high-throughput format. We provide a comprehensive guide, from fundamental principles to detailed experimental protocols and data analysis workflows, to empower researchers, scientists, and drug development professionals in the successful implementation of this compound-based HTS campaigns.

Introduction: The Central Role of Calcium Signaling in Drug Discovery

Intracellular calcium ions are ubiquitous second messengers that orchestrate a multitude of physiological responses, including gene transcription, cell proliferation, muscle contraction, and neurotransmission. The tightly controlled, transient fluctuations in cytoplasmic Ca²⁺ levels are decoded by a host of Ca²⁺-binding proteins, which in turn activate downstream signaling cascades. Dysregulation of these intricate signaling networks is implicated in a wide range of pathologies, from cardiovascular and neurodegenerative diseases to cancer, making them a highly attractive target class for drug discovery.

High-throughput screening (HTS) provides a powerful platform for identifying novel small-molecule modulators of these pathways by systematically testing large compound libraries for their ability to elicit or inhibit Ca²⁺ mobilization. The success of such campaigns hinges on the availability of sensitive and reliable reporter systems. This compound has been engineered to meet this demand, offering superior brightness, a high signal-to-background ratio, and photostability, thereby enabling the development of robust and reproducible HTS assays.

This compound: A Novel Fluorescent Biosensor for Intracellular Calcium

Mechanism of Action

This compound is an acetoxymethyl (AM) ester-modified fluorescent dye. The AM ester group renders the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-impermeable, active form of this compound in the cytoplasm. In its basal, Ca²⁺-free state, this compound exhibits minimal fluorescence. Upon binding to free Ca²⁺, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, emitting a bright signal that is directly proportional to the intracellular Ca²⁺ concentration.

Key Advantages of this compound in HTS
FeatureAdvantageImpact on HTS
High Quantum Yield Bright signal upon Ca²⁺ bindingIncreased sensitivity and signal-to-background ratio
Low Basal Fluorescence Minimal signal in the absence of Ca²⁺Enhanced assay window and Z'-factor
Optimal Excitation/Emission Spectra Ex/Em: 488 nm/520 nmCompatibility with standard HTS instrumentation (e.g., FITC filter sets)
High Photostability Resistant to photobleachingEnables kinetic monitoring and repeated measurements
Cell-Permeable AM Ester Form Simple and efficient cell loadingReduced assay complexity and time

HTS Assay Development with this compound

A successful HTS campaign requires careful optimization of the assay parameters to achieve a robust and reproducible assay window. The following sections outline the key steps in developing a this compound-based Ca²⁺ mobilization assay.

Cell Line Selection and Culture

The choice of cell line is critical and should ideally be one that endogenously expresses the target of interest (e.g., a G-protein coupled receptor, or GPCR, that signals through Ca²⁺). Alternatively, a recombinant cell line overexpressing the target can be used. Cells should be cultured according to standard practices and maintained in a healthy, sub-confluent state.

This compound Loading Protocol

Optimizing the loading concentration of this compound and the incubation time is crucial for achieving maximal signal with minimal cytotoxicity.

Protocol: this compound Loading Optimization

  • Cell Plating: Seed cells in a 96- or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Prepare Loading Buffer: Prepare a loading buffer containing this compound at various concentrations (e.g., 1, 2, 4, 6, 8 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The inclusion of an anion-exchange inhibitor like probenecid (1-2.5 mM) can improve dye retention in some cell types.

  • Dye Loading: Remove the cell culture medium and add the this compound loading buffer to the cells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Washing (Optional but Recommended): Gently wash the cells once with assay buffer to remove extracellular dye.

  • Signal Measurement: Measure the fluorescence intensity using a plate reader equipped with appropriate filters (Ex/Em: 488 nm/520 nm).

  • Determine Optimal Concentration: The optimal this compound concentration is the one that yields the highest signal-to-background ratio with no observable cytotoxicity.

Assay Workflow for Agonist and Antagonist Screening

The following diagrams illustrate the general workflows for agonist and antagonist screening using this compound.

Agonist_Screening_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Seed Cells in Microplate B Load Cells with this compound A->B C Add Test Compounds B->C D Measure Basal Fluorescence C->D E Measure Kinetic Fluorescence Response D->E F Data Analysis E->F G Identify 'Hits' F->G

Caption: Agonist screening workflow using this compound.

Antagonist_Screening_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Seed Cells in Microplate B Load Cells with this compound A->B C Add Test Compounds (Potential Antagonists) B->C D Incubate C->D E Add Agonist (at EC80) D->E F Measure Kinetic Fluorescence Response E->F G Data Analysis F->G H Identify 'Hits' that Inhibit Agonist Response G->H

Caption: Antagonist screening workflow using this compound.

Detailed Protocols

Protocol: Agonist Screening

This protocol is designed to identify compounds that activate the target receptor, leading to an increase in intracellular Ca²⁺.

Materials:

  • Cells expressing the target of interest

  • This compound AM

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Positive Control Agonist

  • Test Compound Library

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities

Procedure:

  • Cell Plating: Plate cells at an optimized density and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare this compound loading buffer at the optimized concentration.

    • Prepare a 2X concentrated solution of the positive control agonist.

    • Prepare test compounds at a 2X final concentration.

  • Dye Loading: Wash cells with Assay Buffer and add 20 µL of this compound loading buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Add 20 µL of 2X test compounds or positive control agonist to the appropriate wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and begin measuring the fluorescence signal every 1-2 seconds for a total of 60-180 seconds.

  • Data Analysis: For each well, calculate the response (e.g., peak fluorescence - basal fluorescence). Normalize the data to the positive and negative controls.

Protocol: Antagonist Screening

This protocol is designed to identify compounds that inhibit the Ca²⁺ mobilization induced by a known agonist.

Procedure:

  • Follow steps 1-3 of the Agonist Screening protocol.

  • Antagonist Addition: Add 10 µL of 4X concentrated test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Challenge: Add 10 µL of a 4X concentrated solution of the agonist at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response).

  • Kinetic Measurement: Immediately measure the kinetic fluorescence response as described above.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the response of the agonist alone.

Data Analysis and Quality Control

The quality of HTS data is assessed using statistical parameters, with the Z'-factor being the most common metric for assay robustness.

Z'-Factor Calculation: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

  • μₚ = mean of the positive control

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control

  • σₙ = standard deviation of the negative control

Z'-FactorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

An excellent assay should consistently yield a Z'-factor greater than 0.5.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal-to-Background Ratio Suboptimal dye concentration or loading timeRe-optimize this compound loading conditions
Low expression of the target receptorUse a cell line with higher target expression
High Well-to-Well Variability Inconsistent cell numbersOptimize cell seeding protocol; use automated cell counting
Inefficient mixing of reagentsEnsure proper mixing during liquid handling steps
Z'-Factor < 0.5 Any of the above issuesSystematically review and re-optimize all assay parameters
Compound interference with fluorescencePerform counter-screens to identify auto-fluorescent compounds

Conclusion

This compound represents a significant advancement in the tools available for studying intracellular calcium signaling in a high-throughput context. Its superior photophysical properties, combined with the optimized protocols presented in this application note, provide a robust and reliable platform for the discovery of novel modulators of Ca²⁺-mediated pathways. By adhering to the principles of careful assay development, stringent quality control, and thoughtful data analysis, researchers can confidently employ this compound to accelerate their drug discovery efforts.

References

  • Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature Reviews Molecular Cell Biology, 1(1), 11–21. [Link]

  • Clapham, D. E. (2007). Calcium Signaling. Cell, 131(6), 1047–1058. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Application Note: Safe Handling, Solubilization, and Disposal of Prisotinol (CAS 76906-79-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Prisotinol (INN) is a pyridine-derivative pharmaceutical intermediate, structurally related to neurotrophic agents like Pyritinol. Chemically identified as 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol , it possesses both a phenolic hydroxyl group and a secondary amine, rendering it amphoteric.

Research applications typically focus on its potential as a psychopharmacologic agent or cerebral metabolic enhancer. Due to its specific structural moieties, this compound requires rigorous handling protocols to prevent oxidative degradation and ensure personnel safety against potential CNS-active exposure.

Chemical Identification Table
PropertySpecification
Common Name This compound
IUPAC Name 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol
CAS Number 76906-79-1
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
Physical State Crystalline Solid (typically off-white to beige)
Solubility Soluble in DMSO, Methanol, Dilute Acids (0.1N HCl)
pKa (Predicted) ~9.8 (Amine), ~8.5 (Phenol)

Risk Assessment & Safety Pharmacology

Hazard Profiling

While specific comprehensive toxicological monographs for this compound are limited compared to marketed drugs, its structural class (aminopyridines) dictates the following default safety assumptions:

  • Acute Toxicity: Treat as Harmful/Toxic by Ingestion and Inhalation . Pyridine derivatives can affect the central nervous system and liver function.

  • Skin/Eye Hazards: The phenolic moiety suggests irritant properties; the amine suggests potential corrosivity to mucous membranes at high concentrations.

  • Sensitization: Potential skin sensitizer upon prolonged contact.

Mechanism-Based Handling Logic

This compound is likely a cerebral metabolic modulator . In research settings, accidental systemic absorption (inhalation of dust or skin contact with DMSO solutions) could lead to unintended neuro-stimulation or adrenergic-like effects.

Critical Control Point: The secondary amine is prone to oxidation, and the phenolic group is light-sensitive. Handling must occur under controlled environmental conditions to maintain compound integrity and safety.[1][2][3][4]

Protocol: Storage and Solubilization[1][5][6]

Storage Architecture

To prevent "browning" (oxidative degradation) and hydrolysis:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Container: Amber glass vials with PTFE-lined caps (protects from UV light and leaching).

Solubilization Workflow (Stock Solution Preparation)

Objective: Create a 10 mM stock solution in DMSO for in vitro assays.

Reagents:

  • This compound (Solid)[5]

  • DMSO (Anhydrous, ≥99.9%)

  • 0.1 N HCl (Optional, for aqueous buffers)

Step-by-Step Protocol:

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents water condensation on the hygroscopic solid.

  • Weighing:

    • Use an analytical balance inside a Chemical Fume Hood .

    • Note: If static electricity is observed (common with amine salts), use an anti-static gun.

  • Dissolution:

    • Add DMSO dropwise.

    • Vortex gently for 30 seconds.

    • Visual Check: Solution should be clear. If turbidity persists, sonicate at 40 kHz for 2 minutes (water bath temperature < 30°C).

  • Aliquoting:

    • Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store aliquots at -80°C for up to 6 months.

Protocol: Safe Handling & Spill Management

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Weighing Station N95/P3 Respirator or Powered Air Purifying Respirator (PAPR)Prevents inhalation of airborne particulates during transfer.
Wet Lab (Solvents) Nitrile Gloves (Double gloving recommended)DMSO permeates latex; this compound is soluble in DMSO and can carry across skin.
General Lab Coat (Tyvek sleeves preferred), Safety GogglesStandard splash protection.
Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Neutralize/Dampen: Cover the powder gently with a paper towel soaked in inert oil (e.g., mineral oil) or a specific solvent absorbent. Do not use water immediately, as this may spread the amine.

  • Collection: Scoop up the damp material to prevent dust generation. Place in a hazardous waste container labeled "Toxic Organic Solid."

  • Decontamination: Wash the surface with 10% acetic acid (to protonate and solubilize residual amine), followed by soap and water.

Protocol: Disposal and Waste Management

Core Directive: this compound must never be disposed of down the drain.[2][4] Its potential bioactivity poses a risk to aquatic life.

Waste Segregation Streams
  • Stream A (Solid Waste): Contaminated gloves, weighing boats, paper towels. -> High-Temperature Incineration.

  • Stream B (Liquid Waste - Solvent): DMSO/Methanol stock solutions. -> Non-Halogenated Organic Solvent Waste.

  • Stream C (Liquid Waste - Aqueous): Cell culture media containing trace this compound. -> Deactivation then Chemical Waste. [4]

Deactivation Strategy (Chemical Oxidation)

For dilute aqueous waste (< 10 µM) prior to disposal pickup:

  • Adjust pH to < 3 using HCl (protonates the amine, increasing solubility for reaction).

  • Treat with Potassium Permanganate (KMnO₄) or Bleach (Sodium Hypochlorite) for 12 hours.

    • Mechanism:[6][7][8][9] Oxidative cleavage of the pyridine ring and amine side chain.

  • Verify pH neutralization before transferring to the central waste carboy.

Visualization of Workflows

Handling & Safety Decision Tree

This diagram illustrates the logical flow for handling this compound from storage to experiment, emphasizing "Go/No-Go" safety checks.

Prisotinol_Handling Start Start: this compound Vial Retrieval Check_Temp Is Vial at Room Temp? Start->Check_Temp Wait Wait in Desiccator (30 mins) Check_Temp->Wait No Open_Vial Open in Fume Hood Check_Temp->Open_Vial Yes Wait->Check_Temp Weighing Weigh Solid (Anti-static precautions) Open_Vial->Weighing Solvent_Add Add DMSO (Anhydrous) Weighing->Solvent_Add Check_Solubility Is Solution Clear? Solvent_Add->Check_Solubility Sonicate Sonicate (Max 30°C) Check_Solubility->Sonicate Turbid Aliquot Aliquot & Freeze (-80°C) Check_Solubility->Aliquot Clear Sonicate->Check_Solubility

Figure 1: Step-by-step logic for the safe solubilization of this compound, ensuring compound stability and operator safety.

Waste Disposal Pathway

This diagram outlines the segregation logic based on the physical state and concentration of the waste.

Waste_Disposal Waste_Source This compound Waste Source Type_Check Waste Type? Waste_Source->Type_Check Solid Solid (Gloves, Powder) Type_Check->Solid Dry Liquid_Conc Conc. Liquid (>1mM) Type_Check->Liquid_Conc Solvent Stock Liquid_Dilute Dilute Aqueous (<10µM) Type_Check->Liquid_Dilute Media/Buffer Incineration High-Temp Incineration Solid->Incineration Org_Waste Organic Solvent Waste Stream Liquid_Conc->Org_Waste Oxidation Chemical Oxidation (Bleach/KMnO4) Liquid_Dilute->Oxidation Neutral Neutralization & Sewer (Check Local Regs) Oxidation->Neutral After 12 Hours

Figure 2: Waste segregation protocol ensuring zero environmental release of bioactive pyridine derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131302, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA).Guidance on the Safe Handling of Pyridine Derivatives. (General Chemical Class Reference).
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Investigational Drugs. Retrieved from [Link]

  • World Health Organization (WHO).International Nonproprietary Names (INN) for Pharmaceutical Substances: this compound.

Sources

Troubleshooting & Optimization

preventing Prisotinol degradation in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Solution

Introduction

Welcome to the Prisotinol Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound in solution. This compound is a promising therapeutic agent; however, its susceptibility to degradation in aqueous environments can pose significant challenges to obtaining reliable and reproducible experimental results.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your this compound solutions. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure that every recommendation is scientifically sound and experimentally validated.

Troubleshooting Guide: Diagnosing and Resolving this compound Degradation

This section is designed to help you identify the root cause of this compound degradation in your experiments and provide actionable solutions.

Question 1: I prepared a fresh stock solution of this compound in DMSO, but after diluting it in my aqueous buffer (PBS, pH 7.4), the solution rapidly turns yellow and I observe a loss of activity. What is happening?

Answer:

This is a classic presentation of this compound degradation, likely driven by a combination of hydrolysis and oxidation, which are significantly accelerated in aqueous solutions at neutral to alkaline pH.

  • Causality Explained: The core structure of this compound contains an ester functional group that is highly susceptible to hydrolysis, especially at pH levels above 6.0. The cleavage of this ester bond is often the primary degradation pathway. Additionally, the observed color change to yellow is a strong indicator of oxidation. This suggests that components of your phosphate-buffered saline (PBS) or exposure to atmospheric oxygen could be initiating this process.

  • Immediate Actions & Solutions:

    • pH Adjustment: The most critical factor is the pH of your aqueous solution. We strongly recommend preparing your working solutions in a buffer with a pH between 4.5 and 5.5. A citrate or acetate buffer system is ideal for this range and has been shown to significantly slow the rate of hydrolysis.

    • Use of Antioxidants: To combat oxidative degradation, the addition of an antioxidant to your buffer is recommended. Ascorbic acid (at a final concentration of 0.1%) or N-acetylcysteine (at a final concentration of 1 mM) can effectively scavenge reactive oxygen species.

    • Degas Your Buffer: Before adding this compound, degas your aqueous buffer by sparging with an inert gas like nitrogen or argon for 15-20 minutes. This removes dissolved oxygen, a key contributor to oxidative degradation.

  • Self-Validating System: To confirm that these interventions are effective, we recommend running a small-scale stability study. Prepare small batches of your this compound working solution in both your original and the newly formulated buffer. Analyze the purity of each solution at time zero and after 2, 4, and 8 hours using High-Performance Liquid Chromatography (HPLC). A significant reduction in the appearance of degradation peaks in the stabilized buffer will validate this new protocol.

Question 2: My this compound solution appears clear and colorless, but my cell-based assay results are inconsistent. Could degradation still be an issue?

Answer:

Yes, significant degradation can occur without any visible changes in the solution. The initial breakdown products of this compound are often colorless and may not be immediately apparent. Inconsistent results in sensitive cell-based assays are a common symptom of ongoing, yet invisible, compound degradation.

  • Causality Explained: The loss of pharmacological activity often precedes any visible changes. Even a small percentage of degradation can lead to a significant drop in the effective concentration of the active this compound molecule, leading to variable experimental outcomes. Furthermore, the degradation products themselves could have unintended biological activities, further confounding your results.

  • Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 start Inconsistent Assay Results check_solution Visually inspect this compound solution. Is there a color change or precipitate? start->check_solution yes_degradation Visible degradation likely. Proceed to Q1 for stabilization. check_solution->yes_degradation Yes no_degradation No visible degradation. Proceed to analytical validation. check_solution->no_degradation No stabilize Implement stabilization protocol: - Use pH 4.5-5.5 buffer - Add antioxidant - Degas buffer yes_degradation->stabilize hplc_analysis Perform HPLC analysis on a freshly prepared vs. aged (4-8h) solution. no_degradation->hplc_analysis peaks_match Chromatograms match. This compound is stable. Troubleshoot other assay parameters (cells, reagents, etc.). hplc_analysis->peaks_match No Degradation Detected new_peaks New peaks appear in aged sample. Confirms chemical degradation. hplc_analysis->new_peaks Degradation Detected new_peaks->stabilize

Technical Support Center: Optimizing Prisotinol Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Prisotinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and procedural support for optimizing this compound concentration in cell viability experiments. Here, we address common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your results.

Disclaimer: this compound is a novel compound for the purpose of this guide. Its proposed mechanism of action and effects are hypothetical to illustrate the process of optimizing a new chemical entity for cell-based assays.

Introduction: The Importance of Concentration Optimization

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. Preliminary studies suggest it may act as a selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Before its efficacy can be properly evaluated, determining the optimal concentration range is a critical first step. Using a concentration that is too high can lead to non-specific cytotoxicity, while a concentration that is too low will show no effect, leading to false-negative results.[1]

This guide provides a systematic approach to establishing a reliable dose-response curve for this compound, ensuring your subsequent experiments are built on a solid foundation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have before beginning your experiments with this compound.

Q1: What is the proposed mechanism of action for this compound?

A: this compound is hypothesized to be a selective inhibitor of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, it prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B). This interruption of the PI3K/Akt pathway is expected to induce apoptosis and inhibit proliferation in cells where this pathway is overactive, such as in certain cancer cell lines. This targeted mechanism makes understanding its dose-specific effects on cell viability crucial.

Q2: How should I prepare and store a stock solution of this compound?

A: Proper preparation and storage of your compound are critical for experimental consistency.

  • Solvent Selection: this compound (Molecular Formula: C11H18N2O) is soluble in dimethyl sulfoxide (DMSO).[2] Always use high-purity, anhydrous DMSO to prepare your stock solution.

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution, typically in the range of 10-50 mM. This allows you to add a minimal volume of the stock to your cell culture medium, minimizing the final DMSO concentration.

  • Solvent Toxicity: The final concentration of the solvent in your culture medium should be non-toxic to the cells.[1] For most cell lines, the final DMSO concentration should not exceed 0.5%, and it is best to keep it below 0.1%. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.[3]

  • Storage: Aliquot your stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.

Q3: What is a good starting concentration range for a dose-response experiment?

A: When working with a novel compound, it is recommended to start with a broad concentration range to capture the full spectrum of its biological activity. A common approach is to perform serial dilutions over several orders of magnitude.[1]

For an initial range-finding experiment, we suggest a seven-point, half-log dilution series, for example: 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, 0.316 µM, and 0.1 µM.[1] This broad range will help you identify an approximate IC50 (the concentration at which 50% of cell viability is inhibited), which can then be refined in subsequent experiments with a narrower set of concentrations around the estimated IC50.[1]

Q4: Which cell viability assay is most appropriate for this compound?

A: The choice of assay depends on your specific experimental needs and available equipment. Cell viability assays typically measure metabolic activity, which is proportional to the number of living cells.[4]

Assay Type Principle Advantages Considerations
MTT/XTT (Tetrazolium Reduction) Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (like MTT) into a colored formazan product.[4]Cost-effective, well-established protocol.Endpoint assay; requires a solubilization step for MTT; potential for compound interference.[5]
Resazurin (alamarBlue®) Metabolically active cells reduce blue resazurin to pink, highly fluorescent resorufin.[6]Highly sensitive, non-toxic (allows for multiplexing), simple protocol.Potential for compound interference; requires a fluorescence plate reader.
ATP-Based (e.g., CellTiter-Glo®) Measures ATP, which is present only in metabolically active cells, using a luciferase reaction.[7]Very high sensitivity, rapid protocol, excellent for 3D cultures.[7]Endpoint assay (lyses cells), more expensive, requires a luminometer.

For initial screening of this compound, an MTT assay is a robust and cost-effective choice.[8] Its protocol is straightforward and provides reliable data for establishing a dose-response curve.

Part 2: Experimental Workflow & Protocols

This section provides a visual workflow and a detailed protocol for determining the optimal this compound concentration.

Experimental Workflow for Optimizing this compound Concentration

The following diagram outlines the key phases of the optimization process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Range-Finding Experiment cluster_analysis Phase 3: Analysis & Refinement Prep_Stock Prepare 50 mM this compound Stock in DMSO Prep_Dilutions Prepare Serial Dilutions of this compound Prep_Stock->Prep_Dilutions Prep_Cells Culture & Expand Target Cell Line Seed_Plate Seed Cells in 96-Well Plate Prep_Cells->Seed_Plate Treat_Cells Treat Cells with this compound (e.g., 48 hours) Seed_Plate->Treat_Cells Prep_Dilutions->Treat_Cells Add_MTT Add MTT Reagent & Incubate Treat_Cells->Add_MTT Read_Plate Solubilize Formazan & Read Absorbance Add_MTT->Read_Plate Calc_Viability Calculate % Viability vs. Vehicle Control Read_Plate->Calc_Viability Plot_Curve Plot Dose-Response Curve & Estimate IC50 Calc_Viability->Plot_Curve Refine_Exp Design Refinement Experiment (Narrower Concentration Range) Plot_Curve->Refine_Exp

Caption: Workflow for this compound dose-response determination.

Protocol: Dose-Response Determination via MTT Assay

This protocol details the steps for assessing the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (50 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.[9]

    • Perform a cell count and determine viability (e.g., using trypan blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[3] The seeding density should allow for logarithmic growth throughout the experiment.

    • Self-Validation: To minimize "edge effects," avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.[3]

    • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your 50 mM stock. For a final concentration of 100 µM, you would dilute the stock 1:500.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different this compound concentrations to the appropriate wells. Be sure to include:

      • Vehicle Control: Wells with medium containing the highest concentration of DMSO used.

      • Untreated Control: Wells with fresh medium only.

      • Blank: Wells with medium but no cells (for background subtraction).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). The duration should be based on the cell line's doubling time and the compound's expected mechanism.[1]

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[3]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[4]

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3]

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot % Viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during cell viability experiments.[5][6]

Q: I am seeing high levels of cell death even at my lowest this compound concentration. What should I do? A: This suggests that your starting concentration range is too high for your specific cell line.

  • Solution 1: Lower the Concentration Range. Prepare a new set of serial dilutions starting from a much lower concentration (e.g., in the nanomolar range).[3]

  • Solution 2: Reduce Incubation Time. The treatment duration might be too long. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal exposure time.[3]

Q: I am not observing any significant decrease in cell viability, even at the highest concentration. Why? A: This could be due to several factors.

  • Solution 1: Increase the Concentration Range. The concentrations used may be too low to elicit a response. Try a higher range (e.g., up to 200 µM or higher), but be mindful of solubility limits.[10]

  • Solution 2: Check Compound Activity. The this compound stock may have degraded. Prepare a fresh stock solution. It is also possible the cell line is resistant to the compound's mechanism of action.[10] Consider testing a different cell line known to be sensitive to PI3K inhibitors as a positive control.

  • Solution 3: Extend Incubation Time. A longer exposure may be required for the cytotoxic effects to become apparent.

Q: My results are inconsistent between replicate wells. What is the cause? A: Variability often stems from technical errors.[3]

  • Solution 1: Ensure Homogenous Cell Seeding. Make sure you have a single-cell suspension before seeding. Pipette gently up and down to mix the cell suspension between seeding rows.[3]

  • Solution 2: Calibrate Pipettes. Inaccurate pipetting during drug dilution or addition can cause significant errors. Ensure your pipettes are calibrated regularly.

  • Solution 3: Mitigate Edge Effects. As mentioned in the protocol, avoid using the outer wells of the 96-well plate, as they are prone to evaporation which can alter the effective compound concentration.[3]

Q: The absorbance values from the plate reader are too high/low. A: This is often related to cell number or incubation times.

  • Absorbance Too High: This indicates that the cell number was too high at the end of the experiment, leading to an over-reduction of MTT. Reduce the initial cell seeding density or decrease the assay incubation time.[6]

  • Absorbance Too Low: This could mean your initial seeding density was too low or that the cells are not healthy. Ensure you are using cells in their logarithmic growth phase. You can also try increasing the MTT incubation time.[6]

Part 4: Data Interpretation & Next Steps
Hypothetical this compound Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, targeting the PI3K/Akt pathway.

Sources

Prisotinol Technical Support Center: A Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Department of Application Science

Welcome to the technical support center for Prisotinol, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for understanding, identifying, and mitigating the off-target effects of this compound, ensuring data integrity and maximizing its therapeutic potential.

Introduction to this compound and Off-Target Considerations

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of CDK9. As a key component of the positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2][3] Inhibition of CDK9 is a promising therapeutic strategy, particularly in malignancies like Acute Myeloid Leukemia (AML) that are dependent on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1.[4][5]

However, like many kinase inhibitors, this compound may exhibit off-target activity at higher concentrations due to the conserved nature of the ATP-binding pocket across the kinome.[6] This can lead to ambiguous experimental results and potential toxicity.[7] This guide provides a systematic framework for validating on-target effects and minimizing off-target confounders.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with this compound?

A1: Based on extensive kinase profiling, the most prominent off-targets for this compound are CDK2 and, to a lesser extent, GSK3β. Inhibition of CDK2, a key regulator of the G1/S cell cycle transition, can lead to cytostatic effects (cell cycle arrest) rather than the intended pro-apoptotic phenotype.[8][9][10]

Q2: How can I determine if my experimental phenotype is due to an off-target effect?

A2: A multi-step approach is recommended. Start with a dose-response experiment to see if the phenotype is only present at high concentrations. Then, use an orthogonal approach, such as testing a structurally different CDK9 inhibitor or using siRNA/CRISPR to knock down CDK9, to see if the primary phenotype is replicated.[11][12]

Q3: What is the recommended concentration range for this compound to ensure on-target selectivity?

A3: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve measuring both a direct biomarker of CDK9 inhibition (e.g., reduced phosphorylation of Serine 2 on RNA Pol II) and a downstream functional outcome (e.g., apoptosis). The ideal concentration window will show robust on-target engagement with minimal off-target-associated phenotypes. See Table 1 for typical IC50 values.

Q4: Is there a negative control compound available for this compound?

A4: Yes, an inactive analog of this compound, named this compound-Neg, is available. This compound is structurally similar but has been modified to prevent binding to the CDK9 ATP pocket. It is crucial to use this control alongside this compound to differentiate specific on-target effects from non-specific or off-target cellular responses.[12]

In-Depth Troubleshooting: Differentiating On-Target vs. Off-Target Effects

This section provides a systematic workflow for researchers who observe unexpected phenotypes or wish to rigorously validate that their results are due to the inhibition of CDK9.

Workflow for On-Target Effect Validation

G A Start: Unexpected Phenotype (e.g., G1 Arrest instead of Apoptosis) B Step 1: Confirm On-Target Biochemical Engagement A->B C Western Blot for p-RNAPII (Ser2). Does this compound reduce phosphorylation? B->C D Step 2: Define Therapeutic Window C->D  Yes K Conclusion: Phenotype is likely OFF-TARGET. Re-evaluate concentration or experimental design. C->K  No E Perform Dose-Response for: 1. p-RNAPII (On-Target) 2. G1 Arrest (Off-Target) 3. Apoptosis (On-Target) D->E F Step 3: Orthogonal Validation E->F  Optimal window identified E->K  No clear window G Use siRNA or a structurally different CDK9 inhibitor. Is the primary phenotype (Apoptosis) replicated? F->G H Step 4: Confirm Cellular Target Engagement G->H  Yes G->K  No I Perform Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Assay. Does this compound engage CDK9 in intact cells? H->I J Conclusion: Phenotype is likely ON-TARGET I->J  Yes I->K  No

Caption: Troubleshooting workflow for validating this compound's on-target effects.

Reference Data: this compound Kinase Selectivity

The following table summarizes the inhibitory potency of this compound against its primary target (CDK9) and key off-targets. These values are crucial for designing experiments within a selective concentration window.

Kinase TargetIC50 (nM)Biological RolePotential Off-Target Phenotype
CDK9 (On-Target) 5 Transcriptional Elongation[1][13]Apoptosis, Decreased Mcl-1
CDK2150G1/S Cell Cycle Transition[8][14][15]G1 Cell Cycle Arrest
GSK3β850Glycogen Metabolism, SignalingVarious, context-dependent
VEGFR2>10,000AngiogenesisUnlikely at effective doses

Table 1: In vitro biochemical IC50 values for this compound against selected kinases. Note that cellular potency may vary.

Experimental Protocols
Protocol 1: Western Blot for CDK9 Target Engagement

This protocol verifies that this compound inhibits CDK9 kinase activity in your cellular model by measuring the phosphorylation of its direct substrate, RNA Polymerase II at Serine 2.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 1 nM to 5 µM) and a vehicle control for a predetermined time (e.g., 6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.[16]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-RNA Polymerase II (Ser2) overnight at 4°C.

    • As a loading control, probe a separate blot or strip and re-probe the same blot for total RNA Polymerase II or a housekeeping protein (e.g., GAPDH).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[17]

  • Analysis: Quantify band intensity. A dose-dependent decrease in the p-RNAPII(Ser2) signal relative to the total RNAPII or loading control confirms on-target biochemical engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA™) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in intact cells.[18][19] The principle is that a protein stabilized by a ligand will have a higher melting temperature.[17][20]

Methodology:

  • Treatment: Treat intact cells in suspension or adherent plates with a saturating concentration of this compound (e.g., 1 µM) or vehicle control for 1 hour.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g).

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CDK9 remaining at each temperature point by Western blot.

  • Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control provides direct evidence of target engagement in a cellular context.[21]

Advanced Cellular Profiling: The NanoBRET™ Target Engagement Assay

For a quantitative, real-time assessment of compound binding in live cells, the NanoBRET™ assay is the gold standard.[22][23] This technology measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (CDK9) and a fluorescent energy acceptor.[24][25][26]

G cluster_0 No Inhibitor Present cluster_1 This compound Present A CDK9-NanoLuc® B Fluorescent Tracer A->B Binding C High BRET Signal B->C Energy Transfer D CDK9-NanoLuc® F This compound D->F Binding E Fluorescent Tracer G Low BRET Signal E->G No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

This assay allows for the precise determination of compound affinity and residence time at the target protein within a physiological environment, offering definitive proof of cellular engagement.[22][23]

Signaling Pathway Context

Understanding the pathways this compound affects is key to interpreting results. This compound's on-target effect disrupts transcriptional elongation, while a common off-target effect involves the cell cycle machinery.

G cluster_0 On-Target: CDK9 Pathway cluster_1 Off-Target: CDK2 Pathway PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Pol II PTEFb->RNAPII p-Ser2 Elongation Transcriptional Elongation RNAPII->Elongation MCL1 Mcl-1 mRNA Elongation->MCL1 Apoptosis Apoptosis MCL1->Apoptosis Inhibits Prisotinol_On This compound Prisotinol_On->PTEFb Inhibits CDK2 CDK2/CycE Rb Rb Protein CDK2->Rb Phosphorylates G1_Arrest G1 Arrest E2F E2F Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Prisotinol_Off This compound (High Conc.) Prisotinol_Off->CDK2 Inhibits

Sources

Technical Support Center: Prisotinol Stability and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: PSC-TSG-001

Version: 1.0

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Prisotinol, a novel, light-sensitive kinase inhibitor. This compound's unique structure, while promising for pre-clinical oncology research, renders it susceptible to specific degradation pathways. Understanding and mitigating these pathways is critical for ensuring experimental reproducibility, preserving compound integrity, and extending its viable shelf-life. This document outlines the primary degradation mechanisms and provides actionable troubleshooting advice and validated protocols to maintain the stability and purity of your this compound samples.

Part 1: Frequently Asked Questions (FAQs) - this compound Stability

Q1: My this compound solution (in DMSO) is developing a yellowish tint after a few days on the benchtop. What is causing this?

A1: The yellow discoloration is a classic indicator of degradation, likely due to a combination of photodegradation and oxidation. This compound possesses a chromophore that absorbs UV-Visible light, and its phenolic moiety is susceptible to oxidation, a process often accelerated by light exposure.[1][2]

  • Causality: Light energy can break chemical bonds within the molecule (photolysis), while the presence of atmospheric oxygen can lead to the formation of colored oxidized byproducts.[3][4] Storing the compound in clear vials on a lab bench exposes it to both light and oxygen, accelerating this degradation.

Q2: I've stored my lyophilized this compound powder at -20°C, but I'm seeing a loss of potency in my assays over time. Why is the solid-state compound degrading?

A2: While freezing is excellent for slowing most degradation, it does not completely halt all chemical reactions, particularly if the sample is not properly protected from moisture and light.

  • Moisture: Lyophilized powders can be highly hygroscopic. If the container is not perfectly sealed, trace moisture can be absorbed upon each opening, even at -20°C. This moisture can facilitate slow hydrolysis of the ester group in this compound.[5][6]

  • Freeze-Thaw Cycles: Repeatedly removing the container from the freezer can cause condensation to form inside the vial, introducing moisture.[7] It is crucial to allow the container to warm to room temperature before opening to prevent this.[8]

  • Light Exposure: Even brief exposures to ambient light each time the freezer is opened can contribute to cumulative photodegradation over months.

Q3: What is the optimal way to store this compound for short-term (days to weeks) and long-term (months to years) use?

A3: Proper storage is the most critical factor in extending shelf-life. Storage conditions should be tailored to the state of the compound (solid vs. solution) and the intended duration.

Storage Condition Lyophilized Powder (Long-Term) Stock Solution (e.g., in DMSO)
Temperature -20°C or below (-80°C is ideal).[5][9]-20°C for short-term; -80°C for long-term.[10]
Atmosphere Store under an inert gas (Argon or Nitrogen).Purge headspace with inert gas before sealing.
Light Protection Use amber glass vials.[5] Store in a dark location (e.g., inside a labeled box in the freezer).Use amber glass vials or wrap clear vials in aluminum foil.[11]
Moisture Control Use vials with tight-fitting caps. Store with a desiccant in a secondary container.[5]Use anhydrous grade DMSO. Minimize headspace in the vial.
Handling Allow to equilibrate to room temperature before opening.[8] Aliquot into smaller, single-use amounts to avoid repeated freeze-thaw cycles.[7]Prepare single-use aliquots to prevent contamination and degradation from repeated handling.

Q4: Can I add anything to my this compound solutions to improve their stability?

A4: Yes, the use of pharmaceutical excipients can significantly enhance stability.[12][13] For research purposes, adding specific stabilizers to your vehicle or buffer can be highly effective.

  • Antioxidants: To combat oxidation, consider adding antioxidants. For aqueous-based solutions, ascorbic acid or sodium metabisulfite can be effective.[1] For lipid-based or organic solutions, butylated hydroxytoluene (BHT) or alpha-tocopherol (Vitamin E) are common choices.[14] The typical concentration range for these agents is 0.01-0.1%.[14]

  • pH Control: this compound's ester group is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.[15][16] Maintaining a neutral pH (around 6.0-7.5) using a suitable buffer system is crucial for aqueous formulations.

  • Excipient Screening: If developing a formulation, a drug-excipient compatibility study is recommended to ensure the chosen additives do not introduce new degradation pathways.[17]

Part 2: Troubleshooting Guide - Common Stability Issues

This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving them.

Issue 1: Inconsistent results between experiments using the same this compound stock solution.

  • Possible Cause A: Degradation after reconstitution. The stock solution may be degrading between uses.

    • Troubleshooting Step: Prepare single-use aliquots of your stock solution immediately after reconstitution. Store them at -80°C and use a fresh aliquot for each experiment. This eliminates degradation from multiple freeze-thaw cycles and prolonged storage at warmer temperatures.[7]

  • Possible Cause B: Contamination of stock solution. Repeatedly opening and accessing the main stock vial increases the risk of introducing contaminants (e.g., water, microorganisms).

    • Troubleshooting Step: Use sterile pipette tips each time you access the stock. Handle the solution in a clean, controlled environment like a laminar flow hood.[7] Aliquoting is the best preventative measure.

Issue 2: Precipitate observed in this compound stock solution after thawing.

  • Possible Cause: Poor solubility or supersaturation. this compound has moderate water solubility. If the stock concentration in a solvent like DMSO is very high, it may crash out of solution when diluted into an aqueous buffer for an assay.

    • Troubleshooting Step: Gently warm the solution to 37°C and vortex to redissolve. If the problem persists, consider lowering the stock concentration. When diluting into aqueous buffers, do so incrementally and ensure rapid mixing to avoid localized precipitation.

Issue 3: HPLC analysis shows multiple new peaks that were not present in the initial analysis of the solid compound.

  • Possible Cause: Forced degradation during sample preparation or analysis. The analytical method itself might be causing the compound to degrade.

    • Troubleshooting Step 1 (Mobile Phase): Check the pH of your mobile phase. If it is too acidic or basic, it could be causing hydrolysis during the run time. Adjust to a more neutral pH if possible.

    • Troubleshooting Step 2 (Temperature): High temperatures in the autosampler or column compartment can accelerate degradation. Try running the analysis at a lower temperature (e.g., 4°C for the autosampler, 25°C for the column).[18]

    • Troubleshooting Step 3 (Light): If your HPLC has a UV detector, the light source can degrade highly sensitive compounds. Use an autosampler that shields vials from light and minimize the sample's time in the instrument before injection.

Diagrams: Degradation Pathways and Mitigation Workflow

Prisotinol_Degradation cluster_pathways Degradation Pathways This compound This compound (Active Compound) Photo Photodegradation (UV/Vis Light) This compound->Photo Light Energy Oxid Oxidation (O2, Trace Metals) This compound->Oxid Oxygen Hydro Hydrolysis (H2O, pH extremes) This compound->Hydro Water Degraded Inactive Products (Loss of Potency) Photo->Degraded Oxid->Degraded Hydro->Degraded

Caption: Primary degradation pathways for this compound.

Mitigation_Workflow cluster_protection Key Protection Steps start Receive/Synthesize This compound storage Optimal Storage - Solid at -80°C - Inert Gas - Amber Vials start->storage prep Solution Prep (Anhydrous Solvent) storage->prep aliquot Aliquot into Single-Use Vials prep->aliquot use Experimental Use aliquot->use end Consistent Results use->end

Caption: Recommended workflow for handling this compound.

Part 3: Experimental Protocol - Stability-Indicating HPLC Method

To accurately quantify this compound and separate it from its primary degradants, a validated stability-indicating assay method (SIAM) is essential.[19][20] This method utilizes reversed-phase HPLC, which is a standard and robust technique for small-molecule analysis.[21][22]

Objective: To develop an HPLC method capable of resolving this compound from its potential photodegradation, oxidative, and hydrolytic impurities.

1. Materials and Equipment:

  • HPLC system with UV detector, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • This compound reference standard

  • Forced degradation samples (see below)

2. Forced Degradation Study (Stress Testing):

Before method development, you must generate the degradation products. This is a regulatory expectation for SIAMs.[19][20] Prepare solutions of this compound (~0.5 mg/mL) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation.[20]

  • Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Add 0.1 M NaOH, keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidation: Add 3% H₂O₂, keep at room temperature for 6 hours, protected from light.

  • Photodegradation: Expose solution in a clear vial to a photostability chamber (ICH Q1B conditions). Run a parallel "dark" control sample wrapped in foil.[11]

  • Thermal: Heat solution at 70°C for 24 hours in the dark.

3. HPLC Method Parameters:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic this compound molecule.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 20 minutesA gradient is necessary to elute both the polar degradants and the more hydrophobic parent compound within a reasonable time.[22]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 280 nm (or λmax of this compound)Wavelength at which the parent compound has maximum absorbance for sensitivity.
Injection Vol. 10 µL

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the unstressed this compound reference standard to determine its retention time and peak shape.

  • Inject each of the forced degradation samples.

  • Analyze the chromatograms to ensure that all new peaks (degradants) are baseline-resolved from the parent this compound peak.

  • If co-elution occurs, the gradient, mobile phase, or even the column stationary phase may need to be optimized.

This validated method can then be used to accurately assess the purity of your this compound samples over time and determine the effectiveness of your storage and handling strategies.

References

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
  • The Role of Excipients in Pharmaceutical Formulations. (2023, May 16). Farbe Firma Pvt Ltd.
  • How to Handle Research Compounds Safely. (2025, September 5).
  • Excipients: What they are and their importance in the pharmaceutical industry. (2024, September 16).
  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025, May 30).
  • How to Improve Drug Stability with Excipients. (2024, July 11). ChemIntel360.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026, January 1). RJWave.org.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9).
  • Drug stability. (2016, August 14). Basicmedical Key.
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018, September 17). Allied Academies.
  • Hydrolysis in Pharmaceutical Formulations. (n.d.).
  • Guarding Against Chemical Compound Degradation in Pharmaceuticals. (2024, August 30). Biofargo.
  • REVIEW ON STABILITY INDICATING ASSAY METHODS (SIAMS). (2015, May 26). Pharmachitchat.
  • How to Store Research Peptides | Stability & Handling Guide. (n.d.). NexPept.
  • Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. (n.d.).
  • Assay and Stability Testing. (n.d.). Kinam Park.
  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives. (n.d.). Benchchem.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC.
  • Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f. (n.d.). COP Bela.
  • Photostabilization strategies of photosensitive drugs. (2018, April 25). PubMed.
  • oxidation of drugs. (n.d.). PPTX - Slideshare.
  • Pharmacist's Corner: Proper Storage and Handling of Medications. (2025, January 30). Veterinary Medicine at Illinois.
  • Preventing Chemical Degradation of Drug Products. (2022, November 26). FTLOScience.
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23).
  • Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. (2025, October 28). PMC.
  • AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. (n.d.). CUTM Courseware.

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Validation & Comparative

Technical Guide: Validating Prisotinol (CGS-5649B) Gene Expression Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Prisotinol (CGS-5649B), chemically 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol, represents a distinct class of pyridine-derivative nootropics. While often categorized alongside Pyritinol (a vitamin B6 disulfide analog) and Piracetam (a cyclic GABA derivative), this compound exhibits a unique pharmacokinetic profile characterized by potent effects on memory consolidation phases, often effective even with delayed administration (up to 24 hours post-acquisition).

Unlike Piracetam, which primarily modulates membrane fluidity and mitochondrial function, or Pyritinol, which enhances cholinergic transmission and cerebral blood flow, this compound’s "consolidation-specific" activity suggests a direct modulation of Immediate Early Genes (IEGs) and synaptic plasticity markers.

This guide outlines the protocol to validate this compound’s gene expression profile, hypothesizing that it acts via the cAMP/CREB signaling cascade to upregulate neurotrophic factors (BDNF) and synaptic structural proteins (Arc, Synaptophysin).

Experimental Design Strategy

To objectively validate this compound, we must benchmark it against established agents. The experimental design must isolate gene expression changes specific to consolidation rather than general arousal.

Comparative Matrix
CompoundMechanism ClassPrimary Gene Targets (Reference)Validation Goal
This compound (CGS-5649B) Pyridine Derivative / Consolidation EnhancerHypothesized:BDNF, Arc, c-Fos Confirm upregulation of plasticity genes >24h post-dose.
Pyritinol B6 Analog / AntioxidantChAT, SOD1, GPX1 Differentiate this compound from Pyritinol's antioxidant/cholinergic profile.
Piracetam Racetam / Membrane ModulatorATP5G1, Cytochrome b5 Distinguish from mitochondrial metabolic enhancement.
The "Consolidation" Hypothesis

Current literature (Vamvakides et al.) suggests this compound aids memory trace formation. Therefore, the validation must focus on the CREB-BDNF pathway , which converts short-term potentiation into long-term structural changes.

Visualization: Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized pathway where this compound triggers downstream gene expression essential for memory consolidation. This model serves as the logic map for selecting PCR primers.

Prisotinol_Pathway cluster_Nucleus Nucleus (Gene Expression) This compound This compound (CGS-5649B) Receptor Putative GPCR / Ion Channel Modulator This compound->Receptor Binding/Modulation cAMP cAMP Elevation Receptor->cAMP Signaling Cascade PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (pCREB) PKA->CREB Phosphorylation BDNF BDNF Gene (Neurotrophic Support) CREB->BDNF Transcription Arc Arc/Arg3.1 (Cytoskeletal Plasticity) CREB->Arc cFos c-Fos (Immediate Early Gene) CREB->cFos Consolidation Memory Consolidation (LTP Stabilization) BDNF->Consolidation Synaptic Growth Arc->Consolidation AMPA Receptor Trafficking

Figure 1: Hypothesized mechanism of action for this compound.[1][2][3][4][5] The drug is predicted to drive the CREB pathway, leading to the transcription of BDNF and Arc, distinguishing it from the metabolic effects of Piracetam.

Validation Protocol: Quantitative Gene Expression

This protocol uses RT-qPCR to quantify the "Consolidation Signature" of this compound.

Treatment Groups
  • Vehicle Control: Saline/PBS.

  • This compound Group: 10 mg/kg (i.p.) – Note: CGS-5649B is highly active; avoid Piracetam-level doses (100+ mg/kg).

  • Pyritinol Reference: 100 mg/kg (i.p.).

  • Piracetam Reference: 400 mg/kg (i.p.).

Tissue Collection & RNA Extraction
  • Timepoint: 2 hours post-administration (Peak IEG expression) and 24 hours (Structural gene expression).

  • Region: Hippocampus (CA1/CA3 regions) – critical for memory consolidation.

  • Method:

    • Rapid decapitation and dissection on ice.

    • Homogenize in TRIzol reagent immediately.

    • Chloroform phase separation followed by isopropanol precipitation.

    • Critical Step: DNase I treatment to remove genomic DNA contamination, which can skew low-abundance IEG detection.

Primer Selection (Murine Targets)
GeneForward Primer (5'-3')Reverse Primer (5'-3')Function
Bdnf (Exon IV)ACC ATA AGG ACG CGG ACT TGAG CAG AGG AGG CTC CAA AGSynaptic plasticity (Consolidation)
Arc GGT GAG CTC AAG CAC CAT TCTCG GCA GTC GAG TCT GCTAMPA receptor trafficking
ChAT TGG GCA CAC AGG GCA TGCA GGG TCC GGG TAA TCTCholinergic synthesis (Pyritinol marker)
Gapdh (Ref)TGT GTC CGT CGT GGA TCT GACCT GCT TCA CCA CCT TCT TGNormalization control

Comparative Data Analysis (Expected Results)

The following table summarizes the expected validation metrics . To validate this compound, your experimental data should match the "this compound Profile" column, showing a divergence from the Pyritinol/Piracetam profiles.

Target Validation Metrics (Fold Change vs. Vehicle)
Gene TargetThis compound Profile (Expected)Pyritinol Profile (Reference)Piracetam Profile (Reference)Interpretation
c-Fos (2h)High (++++) Moderate (++)Low (+)This compound drives rapid IEG activation linked to trace formation.
BDNF (24h)High (+++) Moderate (++)Moderate (+)Sustained neurotrophic support is key to this compound's 24h efficacy.
ChAT No Change (-)High (+++) Low (+)Differentiation Point: this compound is likely not primarily cholinergic like Pyritinol.
SOD1 Low (+)High (+++) Low (+)Differentiation Point: this compound lacks the strong antioxidant moiety of Pyritinol.
ATP5G1 Low (+)Low (+)High (+++) Piracetam's hallmark is mitochondrial ATP synthesis; this compound is signaling-based.
Statistical Validation
  • Test: One-way ANOVA with Tukey’s post-hoc test.

  • Significance Threshold: p < 0.05.

  • Replication: n=6 animals per group minimum for sufficient power.

Conclusion & Recommendations

Validating This compound (CGS-5649B) requires a shift in focus from "metabolic enhancement" (Piracetam) or "antioxidant/cholinergic support" (Pyritinol) to transcriptional regulation of plasticity .

Key Takeaway: If your qPCR data shows a significant upregulation of BDNF and Arc without a corresponding spike in ChAT or SOD1 , you have successfully validated this compound’s unique mechanism as a consolidation-specific modulator. This distinguishes it from its structural cousin, Pyritinol, and establishes its potential as a targeted therapy for memory encoding deficits.

References

  • Vamvakides, A. (2002).[6] Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic... and CGS 5649B.[2][6] Annales Pharmaceutiques Françaises, 60(6), 415-422.[6] Link

  • Froestl, W., et al. (2012). Cognitive enhancers (nootropics).[4][5][6][7] Part 3: Drugs interacting with targets other than receptors or enzymes. Journal of Alzheimer's Disease, 32(4), 793-887. Link

  • Jaiswal, A. K., et al. (1990). Effect of pyritinol, a cerebral protector, on learning and memory deficits.[4] Indian Journal of Experimental Biology, 28(7), 609-615. Link

  • Coppell, A. L., et al. (2003).[5] Bi-phasic change in BDNF gene expression following antidepressant drug treatment.[5] Neuropharmacology, 44(7), 903-910. Link

  • Leuner, K., et al. (2010). Improved mitochondrial function in brain aging and Alzheimer disease – the new mechanism of action of the old metabolic enhancer piracetam. Frontiers in Neuroscience, 4, 44. Link

Sources

Prisotinol: An Analysis of its Comparative Efficacy in Disease Models Reveals a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of data on Prisotinol (6-[2-(propan-2-ylamino)propyl]pyridin-3-ol), preventing a comparative analysis against current standards of care in any disease model. While the chemical structure of this compound is defined, there is a notable absence of published preclinical or clinical studies detailing its mechanism of action, therapeutic targets, or performance in experimental settings.

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel compound against established treatments is a cornerstone of innovation. Such a comparison necessitates a robust body of evidence, including in vitro and in vivo data, that elucidates the compound's pharmacological profile and therapeutic potential. In the case of this compound, this critical information is not currently available in the public domain.

Initial investigations into the topic encountered potential confusion with similarly named but chemically distinct compounds, such as:

  • Pyritinol: A semi-synthetic derivative of vitamin B6, also known as pyridoxine disulfide, which has been investigated for its nootropic and neuroprotective properties.

  • Pridopidine: A highly selective Sigma-1 receptor (S1R) agonist currently in late-stage clinical development for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Huntington's Disease.

However, further verification confirmed that this compound is a unique chemical entity. Despite this, dedicated research exploring its application in disease models appears to be unpublished or not widely disseminated.

Without access to foundational research on this compound, it is not possible to construct a meaningful and scientifically valid comparison guide as requested. Key components of such a guide, which are currently absent for this compound, would include:

  • Mechanism of Action: A detailed understanding of the molecular pathways and targets through which this compound exerts its effects.

  • Preclinical Data: Evidence from in vitro and in vivo models demonstrating efficacy, dose-response relationships, and safety profiles.

  • Head-to-Head Studies: Direct comparative studies of this compound against standard-of-care treatments in relevant disease models.

  • Established Protocols: Detailed methodologies for experiments that would allow for the independent verification and replication of findings.

This report underscores the critical importance of data accessibility in the scientific community. While this compound may be a compound of interest in certain research endeavors, the lack of published data makes it impossible to perform an objective and evidence-based comparison with existing therapeutic alternatives. We will continue to monitor for any emerging research on this compound and will provide updates as new information becomes available.

Safety Operating Guide

Prisotinol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Prisotinol: Operational Safety & Disposal Protocol

Part 1: Executive Technical Summary

This guide establishes the standard operating procedure (SOP) for the handling and disposal of This compound (6-[2-(propan-2-ylamino)propyl]pyridin-3-ol).[1][2][3] While often structurally compared to Pyritinol (a vitamin B6 analog), this compound is a distinct pharmacological entity (CAS 76906-79-1).[1][2][3]

As a bioactive pyridine derivative used in psychopharmacological research, this compound must be managed as a High-Potency Active Pharmaceutical Ingredient (HP-API) until specific toxicological clearance is granted.[1][2][3] The primary risk drivers are its potential neuroactivity and environmental persistence if leached into waterways.[2][3]

Core Directive: Do not dispose of this compound via sanitary sewer systems. All waste streams must be routed for high-temperature incineration to ensure complete thermal destruction of the pyridine pharmacophore.[3]

Part 2: Chemical Identity & Physicochemical Properties

Understanding the chemical structure is the first step in effective waste segregation.[2][3] this compound contains a basic secondary amine and a phenolic hydroxyl group, making it pH-sensitive and prone to oxidation.[2][3]

PropertyData SpecificationOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.
CAS Registry 76906-79-1 Use for waste profiling.[1][2][3]
IUPAC Name 6-[2-(propan-2-ylamino)propyl]pyridin-3-olDefines chemical compatibility.[1][2][3]
Formula C₁₁H₁₈N₂ONitrogen-rich; NOx generation upon combustion.[1][2][3]
Molecular Weight 194.27 g/mol Low MW facilitates potential skin absorption.[2][3]
Solubility Soluble in alcohols, dilute acids.[2][3]Use ethanol or dilute acetic acid for surface decontamination.[2][3]
pKa (Predicted) Basic (Amine) & Acidic (Phenol)Amphoteric nature; avoid mixing with strong acids or bases in waste.[1][2][3]

Part 3: Handling & Safety Causality

Why we do what we do: Safety protocols are not arbitrary rules; they are responses to molecular behavior.[2][3]

Personal Protective Equipment (PPE)
  • Respiratory Protection: this compound is typically handled as a solid powder.[2][3] Due to its potential central nervous system (CNS) activity, inhalation of dust must be prevented.[2][3][4]

    • Requirement: N95/P2 respirator minimum; P100/P3 recommended for weighing operations outside a fume hood.[2][3]

  • Dermal Protection: The lipophilic nature of the isopropylamine chain suggests potential for transdermal absorption.[2][3]

    • Requirement: Nitrile gloves (minimum 0.11 mm thickness).[1][2][3] Double-gloving is recommended during solution preparation.[1][2][3]

Operational Stability
  • Oxidation Risk: The phenolic moiety (pyridin-3-ol) is susceptible to oxidation, which can produce quinone-like degradation products.[1][2][3]

    • Protocol: Store under inert atmosphere (Nitrogen/Argon) if possible.[1][2][3] Keep waste containers tightly sealed to prevent "browning" or degradation that could complicate chemical analysis during waste profiling.[2][3]

Part 4: Disposal & Waste Management Procedures

This section outlines the self-validating disposal workflow . Adherence to this prevents regulatory violations (RCRA/EPA) and environmental contamination.[1][2][3]

Workflow A: Solid Waste (Pure Substance & Contaminated Solids)

Applicability: Expired API, weighing boats, contaminated gloves, spill cleanup materials.[2]

  • Segregation: Place all solid waste into a dedicated "High Hazard / API" waste container.[2][3] Do not mix with general lab trash.

  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) drum or jar.[1][2][3]

    • Why HDPE? It is resistant to the basic amine functionality of this compound.[2][3]

  • Labeling: Label clearly: "Waste this compound - Toxic Solid - Incinerate Only."

  • Disposal Path: Route to a licensed hazardous waste facility for High-Temperature Incineration .[2][3]

    • Mechanism:[1][3][5][6][7] Incineration >1000°C ensures the cleavage of the pyridine ring, converting the compound to CO₂, H₂O, and NOx (scrubbed).[1][2]

Workflow B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC waste, dissolved stock solutions.[2]

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Ethanol: Segregate into "Flammable Organic Waste."[2][3]

    • If dissolved in Dichloromethane (DCM): Segregate into "Halogenated Organic Waste."[1][2][3]

    • If in Aqueous Buffer: Do not pour down the drain.[2][3] Segregate into "Aqueous Toxic Waste."[2][3]

  • pH Adjustment (Optional but Recommended): Ensure the waste stream is neutral (pH 6-8). This compound salts (formed with acids) are more soluble and easier to transport in liquid waste without precipitating and clogging lines.[2][3]

  • Disposal Path: Fuel Blending (for high BTU solvents) or Incineration.[2][3]

Workflow C: Decontamination of Surfaces

Applicability: Benchtop spills, balance cleaning.[2][3]

  • Solubilization: this compound is sparingly soluble in neutral water.[2][3] Use 70% Ethanol or a mild acidic solution (1% Acetic Acid) to solubilize residues.[1][2][3]

  • Wiping: Wipe the area with absorbent pads.[2][3]

  • Disposal: Treat the used pads as Solid Waste (Workflow A). Do not throw in regular trash.

Part 5: Process Visualization

The following diagram illustrates the decision logic for this compound waste streams.

Prisotinol_Disposal Start This compound Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Dry Material Liquid Liquid Waste (Solutions, HPLC) StateCheck->Liquid Dissolved Incineration FINAL DISPOSAL: High-Temp Incineration Solid->Incineration Pack in HDPE Drum SolventCheck Identify Solvent Base Liquid->SolventCheck AqStream Aqueous Stream SolventCheck->AqStream Water/Buffer OrgStream Organic Stream SolventCheck->OrgStream MeOH/DCM/EtOAc AqStream->Incineration Do NOT Drain Dispose OrgStream->Incineration Fuel Blending Deactivation Chemical Deactivation (Not Recommended for Bulk)

Caption: Decision matrix for this compound waste segregation. Note that aqueous streams must be diverted to incineration, never sanitary sewer.[1][2]

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 131302, this compound. Retrieved February 22, 2026, from [Link][1][2]

  • Chemical Abstracts Service (CAS). CAS Registry Number 76906-79-1.[1][2][3] American Chemical Society.[2][8] Retrieved February 22, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for P-list and U-list waste determination). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.